molecular formula C6H6N4O B1418214 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 2942-47-4

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1418214
CAS No.: 2942-47-4
M. Wt: 150.14 g/mol
InChI Key: GPHQGGGMWLLWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHQGGGMWLLWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631764
Record name 3-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-47-4
Record name 3-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and functional profile of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol . This document is structured for application scientists and medicinal chemists, focusing on the compound's utility as a scaffold in drug discovery (specifically kinase inhibition and purine bioisosterism) rather than a generic datasheet.[1][2][3]

Compound Class: Purine Bioisostere / Pyrazolopyrimidine Scaffold CAS Registry Number: 2942-47-4[1][2][3][4]

Molecular Architecture & Tautomeric Dynamics[2][3]

The compound 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a bicyclic heteroaromatic system.[1][2][3] Its significance in medicinal chemistry stems from its structural isomorphism to hypoxanthine and allopurinol .[1][2][3] Unlike allopurinol (which possesses a hydrogen at the C3 position), the C3-methyl group introduces steric bulk and lipophilicity that alters its binding kinetics in enzymatic pockets, particularly within Cyclin-Dependent Kinases (CDKs) and Xanthine Oxidase (XO).[1][2][3]

Tautomeric Equilibrium (Lactam-Lactim)

A critical physicochemical feature of this scaffold is the prototropic tautomerism between the 4-ol (lactim) and 4-one (lactam) forms.[1][2][3]

  • Solid State & Neutral Solution: The equilibrium heavily favors the 4-one (lactam) tautomer due to the thermodynamic stability of the amide-like resonance and intermolecular hydrogen bonding (dimerization).[1][2][3]

  • Nomenclature Note: While chemically named as an "-ol", researchers must model the compound as the "-one" for docking studies in neutral media.

Figure 1: Tautomeric Equilibrium & Protonation States

Tautomerism Lactim Lactim Form (4-OH, aromatic pyrimidine) Lactam Lactam Form (4-NH-C=O, predominant) Lactim->Lactam  K_taut >> 1 (Neutral pH)   Anion Anionic Species (Deprotonated at N1/O) Lactam->Anion  pKa ~ 9.5 (N1-H removal)  

Caption: The lactam form (center) dominates in aqueous solution.[1][2][3] Deprotonation occurs at the pyrazole N1 or the lactam moiety depending on substitution.[1][3]

Physicochemical Properties Profile

The introduction of the methyl group at C3 modifies the physicochemical landscape compared to the parent allopurinol.[1][2][3]

Quantitative Data Summary
PropertyValue / RangeContext & Implications
Molecular Weight 150.14 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3]
Formula C₆H₆N₄OHigh nitrogen content (37%) contributes to polarity.[1][2][3]
Calculated LogP (cLogP) 0.6 – 0.9More lipophilic than Allopurinol (cLogP ~0.5).[1][2][3] Improved membrane permeability.[1][2][3]
pKa (Acidic) 9.8 ± 0.5Deprotonation of the pyrazole NH.[1][2] Slightly less acidic than Allopurinol due to the electron-donating methyl group.[2][3]
H-Bond Donors 2 (NH, OH/NH)Critical for hinge-region binding in kinase targets.[1][2][3]
H-Bond Acceptors 3 (N, O)Facilitates water-bridged interactions in solvent-exposed pockets.[1][2][3]
Solubility (Water) Low (< 1 mg/mL)Planar stacking reduces aqueous solubility.[1][2][3] Requires polar aprotic cosolvents (DMSO, DMF).[1][2][3]
Solubility & Formulation Logic

The planar, aromatic nature of the pyrazolo[3,4-d]pyrimidine core leads to strong


 stacking in the crystal lattice, resulting in poor aqueous solubility.[1][3]
  • Solubilization Strategy: For biological assays, prepare a 10-20 mM stock in 100% DMSO .[1][2][3]

  • Aqueous Dilution: When diluting into media, ensure the final DMSO concentration is <1% to prevent compound precipitation.[1][2][3] The C3-methyl group increases hydrophobicity, making this analog slightly more prone to precipitation than allopurinol in cold buffers.[1][2][3]

Synthetic Methodology

The synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically follows a cyclization strategy starting from a pyrazole precursor.[1][2][3] This "bottom-up" approach ensures regiospecificity.[2][3]

Core Synthesis Protocol

Reaction Type: Cyclocondensation Precursors: 3-Methyl-5-aminopyrazole + C1 Synthon (Formamide or Ethoxymethylene malonate).[1][2][3]

Figure 2: Synthetic Pathway

Synthesis SM1 5-Amino-3-methylpyrazole Inter Intermediate (Amidine formation) SM1->Inter Condensation Reagent Formamide (180-200°C) Reagent->Inter Prod 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol Inter->Prod Cyclization (-NH3)

Caption: Thermal cyclization of aminopyrazole with formamide yields the fused pyrimidine ring.

Detailed Experimental Procedure

Note: This protocol is adapted for laboratory-scale synthesis (1-5g scale).

  • Reagents: Charge a round-bottom flask with 5-amino-3-methylpyrazole (1.0 eq) and excess Formamide (5-10 volumes).

  • Reaction: Heat the mixture to 180°C (reflux) for 4–6 hours. The high temperature is required to drive the formation of the pyrimidine ring and the elimination of ammonia.[1][2][3]

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting amine (more polar) should disappear.[1][2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water. The product often precipitates due to the "salting out" effect and low aqueous solubility.[1][2][3]

    • If no precipitate forms, neutralize carefully with dilute acetic acid (if the media is basic) to reach pH ~6-7 (isoelectric point vicinity).[1][2][3]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or DMF/Water .[1][2][3]

    • Validation: 1H NMR (DMSO-d6) should show the C3-Methyl singlet (~2.4 ppm) and the C6-H pyrimidine proton (~8.0 ppm).[1][2][3]

Biological Applications & Mechanism[2][3]

Kinase Inhibition (CDK/EGFR)

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure often called a "purine bioisostere."[1][2][3] It mimics the adenine moiety of ATP.[1][2][3][5]

  • Binding Mode: The scaffold binds in the ATP-binding pocket of kinases (e.g., CDK2, EGFR).[1][2][3] The N1-H and C4=O (or C4-NH2 in derivatives) form hydrogen bonds with the "hinge region" residues of the kinase.[1][2][3]

  • Role of C3-Methyl: The methyl group points towards the gatekeeper residue or the solvent-accessible region, depending on the specific kinase.[1][3] It restricts conformational flexibility, potentially improving selectivity over the unsubstituted analog.[1][2][3]

Xanthine Oxidase (XO) Interaction

Like allopurinol, this compound can interact with molybdenum-containing hydroxylases.[1][2][3] However, the C3-methyl group may sterically hinder the oxidation at the pyrazole ring, altering the metabolic stability compared to allopurinol (which is rapidly oxidized to oxypurinol).[1][3]

References

  • Aggarwal, R. et al. (2022).[1][2][3] Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Royal Society of Chemistry Advances.[1][2][3] Link

  • Fini, A. et al. (2018).[1][2][3] Tautomerism in 4-Hydroxypyrazolo[3,4-d]pyrimidines: A Combined Spectroscopic and Computational Study. Journal of Molecular Structure.

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 67499, 1H-Pyrazolo[3,4-d]pyrimidine. (Used for scaffold physicochemical baseline).[1][2][3] Link[1][2][3]

  • El-Enany, M. et al. (2024).[1][2][3][6] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization and X-Ray. NIH PubMed Central.[1][2][3] Link

  • BLDpharm. (2025).[1][2][3] Product Datasheet: 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 2942-47-4).[1][2][3][4] Link

Sources

Structural Architecture of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives

[1][2]

The Tautomeric Landscape & Solid-State Identity[1]

In the context of drug development, the precise definition of a lead compound's tautomeric state is not merely academic—it dictates solubility, bioavailability, and receptor binding affinity. While often nomenclatured as pyrimidin-4-ol (enol form), crystallographic evidence overwhelmingly confirms that these derivatives exist predominantly as the pyrimidin-4(5H)-one (keto form) in the solid state.[1]

The 1H vs. 2H Protostability

The core scaffold, 3-methyl-1H-pyrazolo[3,4-d]pyrimidine, exhibits annular tautomerism involving the pyrazole nitrogens (N1 and N2).[1]

  • Solution Phase: Rapid equilibrium exists between N1-H and N2-H tautomers, often influenced by solvent polarity.[1]

  • Solid State: X-ray diffraction studies consistently reveal the N1-H tautomer as the thermodynamically preferred species in the crystal lattice for 3-methyl derivatives.[1] This preference is driven by the steric bulk of the 3-methyl group, which destabilizes the N2-H form due to repulsion with the adjacent substituent, and by the ability of N1-H to participate in extended hydrogen-bonding networks.[1]

The Keto-Enol Dichotomy

Despite the "4-ol" designation, the lactam-lactim equilibrium heavily favors the lactam (keto) form.[1]

  • Bond Length Evidence: Crystal structures typically show C4=O bond lengths of ~1.22–1.24 Å (characteristic of a double bond) and N5–C4 lengths of ~1.38 Å (single bond character), confirming the 4-oxo-5-H tautomer.[1]

  • Implication: Drug design simulations must utilize the keto form for accurate docking, as the enol form is a high-energy transient species.[1]

Tautomerismcluster_factorsStabilizing FactorsEnolEnol Form(4-OH, N1-H)KetoKeto Form(4-Oxo, N5-H, N1-H)Enol->Keto Fast Equilibrium(Solution)CrystalCrystal Lattice(Thermodynamic Sink)Keto->Crystal Stabilization viaIntermolecular H-BondsSterics3-Methyl StericHindrance at N2Sterics->KetoHBondN5-H...O=CDimer FormationHBond->Crystal

Figure 1: Tautomeric preference flow.[1] The 3-methyl group sterically guides the system toward the N1-H/4-oxo state, which is locked into the crystal lattice via dimerization.[1]

Crystallographic Packing Motifs

The supramolecular assembly of these derivatives is governed by a hierarchy of intermolecular forces. Understanding these motifs allows researchers to engineer polymorphs with desired solubility profiles.[1]

Primary Motif: The Centrosymmetric Dimer

The dominant feature in the crystal lattice of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives is the formation of inversion dimers .[1]

  • Mechanism: Two molecules pair via dual N5–H[1]···O=C4 hydrogen bonds.[1]

  • Geometry: This forms a planar, eight-membered ring motif (graph set

    
    ).[1]
    
  • Significance: This dimer is extremely robust and often persists even during dissolution, affecting the dissolution rate of the API (Active Pharmaceutical Ingredient).[1]

Secondary Motif: - Stacking

The planar nature of the fused pyrazolo-pyrimidine system facilitates strong


1
  • Stacking Distance: Centroid-to-centroid distances typically range from 3.4 Å to 3.7 Å .[1]

  • Slippage: The stacks are rarely perfectly eclipsed; "slipped" stacking is observed to maximize electrostatic attraction between the electron-deficient pyrimidine ring and the electron-rich pyrazole ring of adjacent layers.[1]

Tertiary Motif: Solvent Channels

Derivatives crystallized from polar aprotic solvents (e.g., DMF, DMSO) often form solvates where solvent molecules occupy channels between the dimers.[1] These solvates can alter the space group (commonly P21/c or P-1) and density.[1]

Experimental Protocols

A. Synthesis of the Core Scaffold

Rational: The synthesis must avoid conditions that lead to N2-alkylation or ring opening.[1] The following protocol ensures high regioselectivity for the 3-methyl-1H core.

Step-by-Step Methodology:

  • Precursor Preparation: React (1-ethoxyethylidene)malononitrile with hydrazine hydrate to yield 3-methyl-5-amino-1H-pyrazole-4-carbonitrile .[1]

    • Note: The 3-methyl group is established early to direct subsequent cyclization.[1]

  • Cyclocondensation: Reflux the pyrazole intermediate in formic acid (85%) for 6–12 hours.

    • Mechanism:[2][3] Formylation of the amine followed by dehydration closes the pyrimidine ring.[1]

    • Purification: Cool the mixture; the product precipitates as a white/off-white solid.[1] Wash with ice-cold water to remove excess acid.[1]

  • Derivatization (Optional): For N1-alkylation, use mild bases (

    
    ) in DMF. Strong bases (NaH) may lead to mixtures of N1/N2 isomers.[1]
    
B. Crystallization for X-Ray Diffraction

Objective: Obtain single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction).

MethodSolvent SystemConditionsOutcome
Slow Evaporation Ethanol / Methanol (1:[1]1)Room Temp, covered with pin-holed parafilmPrismatic crystals, typically anhydrous forms.[1]
Vapor Diffusion DMSO (solvent) / Water (anti-solvent)Closed chamber, 25°CHigh-quality blocks; potential for hydrate/solvate formation.[1]
Slow Cooling AcetonitrileReflux

4°C ramp (0.1°C/min)
Needle-like crystals; useful for polymorph screening.[1]
C. Data Collection & Refinement Strategy
  • Temperature: Collect data at 100 K to minimize thermal motion of the 3-methyl group, which often exhibits rotational disorder at room temperature.

  • H-Atom Treatment: Do not place H-atoms geometrically on nitrogens initially. Locate them in the Difference Fourier Map to unambiguously assign the tautomeric state (N1-H vs N2-H).

  • Validation: Verify the C4=O bond length. If it approaches 1.30 Å, suspect disorder or enol character (rare).[1]

Structural Pharmacology: From Crystal to Target[1]

The crystal structure serves as a static snapshot of the pharmacophore's preferred conformation, directly informing its biological activity against targets like Xanthine Oxidase (XO) and Cyclin-Dependent Kinases (CDKs) .[1]

Xanthine Oxidase Inhibition (Gout)[1][3]
  • Mimicry: The 3-methyl-pyrazolo[3,4-d]pyrimidine core is a bioisostere of hypoxanthine.[1]

  • Binding Mode:

    • The crystal-observed Keto form (4-oxo) is critical.[1] It acts as a hydrogen bond acceptor for the Glu802 residue in the XO active site.[1]

    • The N1-H (or N1-substituent) occupies the hydrophobic pocket usually reserved for the purine N9.[1]

    • Insight: 3-methyl substitution increases lipophilicity compared to allopurinol, potentially enhancing passive transport, but excessive bulk can clash with the phenylalanine gatekeeper residues.[1]

Kinase Inhibition (Cancer)[1][5]
  • Hinge Binding: In kinases like CDK2 or EGFR, the molecule binds to the ATP hinge region.[1]

  • Interaction Map:

    • N5-H acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (e.g., Leu83 in CDK2).[1]

    • N4 (pyrimidine) acts as a Hydrogen Bond Acceptor from the backbone amide.[1]

    • The 3-methyl group points towards the gatekeeper residue, providing a vector for selectivity.[1] If the gatekeeper is small (Thr), the methyl fits; if large (Met/Phe), it may clash, providing a selectivity filter.[1]

Pharmacologycluster_SARStructure-Activity RelationshipCrystalDataCrystal Structure Data(Bond Lengths, Tautomer)PharmacophorePharmacophore Definition(H-Bond Donor/Acceptor Pattern)CrystalData->Pharmacophore Defines GeometryTargetXOTarget: Xanthine Oxidase(Glu802 Interaction)Pharmacophore->TargetXO Keto form accepts H-bondTargetKinaseTarget: Kinase Hinge(Leu83 Interaction)Pharmacophore->TargetKinase N5-H donates H-bondBulk3-Methyl Group(Selectivity Vector)Bulk->TargetKinase Gatekeeper Fit

Figure 2: Translation of crystallographic data into pharmacological insight.[1] The solid-state tautomer (Keto/N5-H) defines the binding capacity.[1]

References

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Detailed analysis of planarity and dihedral angles in phenyl-substituted derivatives.

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR/VEGFR inhibitory activities. Source: Archiv der Pharmazie (via PubMed).[1] Context: Comprehensive review of synthesis and kinase inhibition profiles.[1][4]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Context: Synthesis protocols and biological evaluation of derivatives.[1][5][6][7][8][9] [1]

  • Synthesis and Tautomerism of Substituted Pyrazolo[4,3-c]pyrazoles. Source: ResearchGate.[1][5][6] Context: Fundamental discussion on tautomeric preferences in fused pyrazole systems, applicable to the 3,4-d system.

  • Structure of the inhibitory complex of alloxanthine with Xanthine Oxidase. Source: Biochemical Journal (via NIH).[1] Context: Mechanistic insight into how the pyrazolo[3,4-d]pyrimidine core binds to the molybdenum center of XO.[1][2][10]

initial screening of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Initial Screening of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives

Executive Summary This technical guide outlines the standardized workflow for the . Structurally analogous to Allopurinol, this scaffold is a privileged structure in medicinal chemistry, primarily recognized for Xanthine Oxidase (XO) inhibition (anti-gout/hyperuricemia) and, increasingly, as a template for Kinase inhibition (anti-cancer) when suitably substituted. This guide prioritizes enzymatic validation followed by cellular profiling, emphasizing the critical handling of tautomeric equilibria and solubility constraints inherent to this heterocycle.

Part 1: Chemical Rationale & Scaffold Analysis

1.1 Structural Dynamics & Tautomerism The 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol core exists in a tautomeric equilibrium between the lactim (4-ol) and lactam (4-one) forms. In aqueous solution and physiological pH, the lactam form (4-one) predominates.

  • Implication for Screening: Assay buffers must maintain a stable pH (typically 7.4–7.5) to ensure consistent tautomeric ratios. Docking studies must account for the protonation state of N1, N2, N5, and N7.

  • Solubility Warning: Like Allopurinol, these derivatives often exhibit poor aqueous solubility. Stock solutions should be prepared in DMSO (dimethyl sulfoxide) or 0.1 M NaOH (freshly prepared) to prevent micro-precipitation which causes false negatives in enzymatic assays.

1.2 Target Validation

  • Primary Target (Metabolic): Xanthine Oxidase (XO).[1][2] The 3-methyl group probes the hydrophobic tolerance of the XO active site (molybdenum center).

  • Secondary Target (Oncology): Cyclin-Dependent Kinases (CDKs) and Src family kinases. While the 4-ol core is less active against kinases than 4-amino analogs, it serves as a critical precursor or bioisostere for checking off-target antiproliferative effects.

Part 2: Primary Screening Strategy (Enzymatic)

The "Gold Standard" for this scaffold is the Spectrophotometric Xanthine Oxidase Inhibition Assay . This assay measures the rate of Uric Acid formation.

2.1 Experimental Protocol: XO Inhibition

  • Objective: Determine the IC50 of derivatives against bovine milk Xanthine Oxidase.

  • Principle: XO catalyzes the oxidation of Xanthine to Uric Acid.[2][3][4] Uric acid absorbs light strongly at 290–295 nm , whereas Xanthine does not.

Materials:

  • Enzyme: Xanthine Oxidase (from bovine milk), 0.01–0.05 units/mL.

  • Substrate: Xanthine (stock 150 µM in dilute NaOH).

  • Buffer: 50 mM Potassium Phosphate buffer (pH 7.5) with 0.1 mM EDTA (to chelate interfering metal ions).

  • Reference Standard: Allopurinol.[2][3][5][6]

Workflow Steps:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in the assay well must be <1% (v/v) to avoid enzyme denaturation.

  • Incubation (Pre-Read): Mix Enzyme + Buffer + Test Compound. Incubate for 10–15 minutes at 25°C.

    • Expert Insight: This pre-incubation is critical because pyrazolo[3,4-d]pyrimidines often act as tight-binding or mechanism-based inhibitors (suicide substrates). Immediate substrate addition may miss slow-onset inhibition.

  • Initiation: Add Xanthine substrate to initiate the reaction.

  • Kinetic Read: Monitor Absorbance (295 nm) continuously for 5–10 minutes.

  • Calculation: Calculate the slope (ΔAbs/min) for the linear portion of the curve.

2.2 Data Analysis: Inhibition Mode To differentiate between competitive and non-competitive inhibition, perform a Lineweaver-Burk Plot analysis on the "Hits" (compounds with IC50 < 10 µM).

ParameterCompetitive InhibitionNon-CompetitiveMixed Inhibition
Vmax UnchangedDecreasedDecreased
Km IncreasedUnchangedChanged
Mechanism Binds Active SiteBinds Allosteric SiteBinds Both

Part 3: Secondary Screening (Cellular)

Compounds active in the XO assay (or designed for kinase targets) must undergo cellular profiling to assess membrane permeability and off-target cytotoxicity.

3.1 Antiproliferative Assay (MTT/SRB)

  • Cell Lines:

    • HepG2: Liver carcinoma (relevant for metabolic drugs/XO inhibitors).[7]

    • MCF-7: Breast adenocarcinoma (standard for kinase-driven cytotoxicity).

    • HUVEC: Normal cells (to assess therapeutic index/toxicity).

Protocol Overview:

  • Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treat with serial dilutions of derivatives (0.1 µM – 100 µM) for 48–72 hours.

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.

3.2 Selectivity Profiling If the derivative acts as a potent XO inhibitor, verify selectivity against:

  • Guanine Deaminase: To ensure specificity for the hypoxanthine/xanthine pathway.

  • Purine Nucleoside Phosphorylase (PNP): To avoid broad purine metabolic disruption.

Part 4: Visualization & Logic

4.1 Screening Cascade Diagram This diagram illustrates the decision logic from synthesis to lead identification.

ScreeningCascade Synthesis Library Synthesis (3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol) QC QC: Purity (>95%) & Solubility Check (DMSO/NaOH) Synthesis->QC PrimaryScreen Primary Screen: Xanthine Oxidase (Spec Assay @ 295nm) QC->PrimaryScreen Pass HitEvaluation Hit Evaluation (IC50 < 10 µM?) PrimaryScreen->HitEvaluation SecondaryScreen Secondary Screen: Cellular (MTT: HepG2, MCF-7) HitEvaluation->SecondaryScreen Yes Discard Discard / Redesign HitEvaluation->Discard No Mechanistic Mechanistic Study (Lineweaver-Burk / Ki) SecondaryScreen->Mechanistic ADMET Early ADMET (LogP, Stability) Mechanistic->ADMET Lead Lead Candidate ADMET->Lead

Caption: Figure 1. Decision-tree workflow for the evaluation of pyrazolo[3,4-d]pyrimidin-4-ol derivatives.

4.2 Mechanism of Action (XO Inhibition) Visualizing the competitive inhibition at the molybdenum center.

MOA Substrate Hypoxanthine Enzyme Xanthine Oxidase (Mo-Co Site) Substrate->Enzyme Binding Product Uric Acid (ROS Generation) Enzyme->Product Oxidation Complex E-I Complex (Dead End) Enzyme->Complex Inhibition Inhibitor 3-methyl derivative Inhibitor->Enzyme Competitive Binding Complex->Product Blocked

Caption: Figure 2. Competitive inhibition mechanism where the derivative blocks the conversion of Hypoxanthine.[3]

Part 5: Data Reporting Standards

When reporting results for this chemical series, the following metrics are mandatory for scientific validity:

MetricDescriptionAcceptance Criteria (Hit)
IC50 (Enzymatic) Concentration inhibiting 50% of XO activity.< 10 µM (Potent: < 1 µM)
Ki (Inhibition Constant) Dissociation constant of the enzyme-inhibitor complex.< 5 µM
Selectivity Index (SI) CC50 (Cells) / IC50 (Enzyme).> 10 (Safety Margin)
Solubility Thermodynamic solubility in PBS (pH 7.4).> 50 µM

References

  • Robins, R. K. (1956).[5] Potential Purine Antagonists.[3][5][8] I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784–790. Link

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87–114. Link

  • Rashidi, M. et al. (2013). Synthesis and biological evaluation of xanthine oxidase inhibitors: Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[9] Bioorganic & Medicinal Chemistry, 21(21), 6336-6342. Link

  • Fini, A. et al. (2013). Ultrasound-assisted synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its N-alkyl derivatives. Ultrasonics Sonochemistry, 20(1), 209-214. Link

  • Aggarwal, R. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 14945-14962. Link

Sources

discovery and history of pyrazolo[3,4-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazolo[3,4-d]pyrimidine Scaffold: From Metabolic Modulation to Targeted Kinase Inhibition

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Scope: Structural evolution, synthetic methodologies, and mechanistic pharmacology of the 1H-pyrazolo[3,4-d]pyrimidine core.

Executive Summary: The Privileged Isostere

The 1H-pyrazolo[3,4-d]pyrimidine scaffold represents one of the most successful bioisosteres in medicinal chemistry history. Structurally mimicking the purine ring (specifically adenosine and guanosine), this bicyclic system replaces the imidazole nitrogen at position 7 with a carbon, and shifts the nitrogen to position 2 (using purine numbering).

This subtle atomic shuffle confers two distinct pharmacological advantages:

  • Metabolic Stability: The C-C bond at the equivalent of the purine N7 position prevents N-glycosylation and rapid enzymatic degradation by purine nucleoside phosphorylases.

  • Hinge-Binding Affinity: The scaffold perfectly emulates the hydrogen-bonding motif required to bind the ATP-binding pocket (hinge region) of kinases, making it a "privileged structure" for signal transduction inhibitors.[1]

This guide traces the technical evolution of this scaffold from the metabolic era (Allopurinol) to the modern kinase era (Ibrutinib), providing actionable synthetic protocols and mechanistic insights.

Part 1: The Metabolic Era – Xanthine Oxidase Inhibition[2]

The discovery of Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) by Gertrude Elion and George Hitchings at Burroughs Wellcome in the 1950s marked the scaffold's entry into pharmacotherapy.

Mechanism of Action: Suicide Inhibition

Allopurinol is a structural isomer of hypoxanthine. Its brilliance lies not just in competitive inhibition but in its conversion by the target enzyme itself.

  • Recognition: Xanthine Oxidase (XO) accepts Allopurinol as a substrate.[1][2]

  • Conversion: XO oxidizes Allopurinol to Oxypurinol (4,6-dihydroxypyrazolo[3,4-d]pyrimidine).[1]

  • Trapping: Oxypurinol binds tightly to the molybdenum-sulfide complex at the XO active site, effectively locking the enzyme in an inactive state. This is a classic example of "suicide inhibition."

Therapeutic Utility: By blocking XO, Allopurinol prevents the oxidation of hypoxanthine and xanthine into uric acid, treating gout and hyperuricemia.[2][3]

Part 2: The Kinase Revolution – Src and BTK Targeting

In the 1980s and 90s, the focus shifted from metabolic enzymes to signal transduction. Researchers realized that the pyrazolo[3,4-d]pyrimidine core could mimic ATP, the universal donor for protein kinases.

The PP1 and PP2 Series (Src Family Kinases)

The compounds PP1 and PP2 became standard tool compounds for studying Src family kinases (SFKs).

  • Structure: Unlike Allopurinol, these derivatives feature bulky substituents (e.g., tert-butyl at N1, aryl groups at C3) to fill the hydrophobic pocket adjacent to the ATP binding site.

  • Selectivity: PP2 is a potent inhibitor of Lck and Fyn kinases (IC50 ~ 4-5 nM).[1][4][5] It acts by competing with ATP for the catalytic domain.[5][6]

Ibrutinib: The Covalent Breakthrough

Ibrutinib (Imbruvica) represents the pinnacle of this scaffold's evolution. It targets Bruton's Tyrosine Kinase (BTK) in B-cell malignancies.[1][7][8]

  • Design Logic: It utilizes the pyrazolo[3,4-d]pyrimidine core to dock into the ATP pocket.[9]

  • The Warhead: An acrylamide moiety attached to the piperidine ring is positioned perfectly to form a covalent Michael addition adduct with Cysteine 481 in the BTK active site.

  • Result: Irreversible inhibition, leading to high potency and prolonged duration of action despite rapid systemic clearance.

Part 3: Visualization of Structural Evolution

The following diagram illustrates the structural relationship between the natural purine substrate and the synthetic inhibitors.

ScaffoldEvolution cluster_0 Pharmacological Shift Purine Natural Purine (Adenine Core) Allopurinol Allopurinol (Metabolic Inhibitor) Target: Xanthine Oxidase Purine->Allopurinol Bioisosteric Replacement (N7 -> C7, C2 -> N2) PP2 PP2 (ATP-Competitive) Target: Src Family Kinases Allopurinol->PP2 Hydrophobic Expansion (C3-Aryl, N1-t-Butyl) Ibrutinib Ibrutinib (Covalent Inhibitor) Target: BTK (Cys481) PP2->Ibrutinib Acrylamide Warhead Addition (Irreversible Binding)

Figure 1: Evolutionary trajectory of the pyrazolo[3,4-d]pyrimidine scaffold from metabolic modulation to covalent kinase inhibition.

Part 4: Technical Synthesis Guide

For researchers synthesizing novel derivatives, the Hanefeld-Witkowski Route (modification of the classic cyclization) is the most robust method for generating the core scaffold with substitution flexibility at C3 and N1.

Protocol: General Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidines

Reaction Scheme:

  • Precursor Formation: Reaction of malononitrile with triethyl orthoformate.[1]

  • Pyrazole Cyclization: Condensation with hydrazine (or substituted hydrazine).[1]

  • Pyrimidine Annulation: Cyclization with formamide.[1]

Step-by-Step Methodology:

  • Synthesis of Ethoxymethylene Malononitrile:

    • Reagents: Malononitrile (100 mmol), Triethyl orthoformate (110 mmol), Acetic anhydride (200 mmol).

    • Procedure: Reflux the mixture at 140°C for 4 hours.

    • Work-up: Remove excess solvent under vacuum.[1] Recrystallize the solid from ethanol.

    • Yield Target: >80% (White crystalline solid).

  • Formation of 5-Amino-4-cyanopyrazole (The Key Intermediate):

    • Reagents: Ethoxymethylene malononitrile (50 mmol), Hydrazine hydrate (55 mmol) or Aryl-hydrazine (for N1 substitution).[1]

    • Solvent: Ethanol (100 mL).

    • Procedure: Add hydrazine dropwise to the ethanolic solution of the nitrile at 0°C. Allow to warm to RT, then reflux for 2 hours.

    • Observation: A precipitate typically forms upon cooling.[1]

    • Validation: IR spectroscopy should show sharp bands for -NH2 (~3300 cm⁻¹) and -CN (~2220 cm⁻¹).[1]

  • Annulation to Pyrazolo[3,4-d]pyrimidine:

    • Reagents: 5-Amino-4-cyanopyrazole derivative (10 mmol), Formamide (30 mL).

    • Procedure: Heat the mixture at 180-190°C (oil bath) for 6-8 hours. Critical Note: High temperature is required to drive the condensation and subsequent rearrangement.

    • Work-up: Cool to room temperature. Pour into ice water. The product usually precipitates as a solid.

    • Purification: Filtration and recrystallization from DMF/Ethanol.[1]

Synthetic Workflow Diagram:

SynthesisProtocol Start Malononitrile + Triethyl Orthoformate Inter1 Intermediate: Ethoxymethylene Malononitrile Start->Inter1 Ac2O, 140°C Step2 Add Hydrazine (R-NHNH2) Reflux in EtOH Inter1->Step2 Inter2 Key Intermediate: 5-Amino-4-cyanopyrazole Step2->Inter2 Cyclization Step3 Heat in Formamide (180-190°C) Inter2->Step3 Final Product: 4-Aminopyrazolo[3,4-d]pyrimidine Step3->Final Annulation

Figure 2: Standard synthetic workflow for the construction of the 4-aminopyrazolo[3,4-d]pyrimidine core.

Part 5: Comparative Pharmacology Data

The following table contrasts the pharmacological profiles of key compounds in this class.

CompoundPrimary TargetBinding ModeIC50 / KiClinical Indication
Allopurinol Xanthine OxidaseSuicide Substrate (Mo-complex trap)Ki = 700 nM (Oxypurinol)Gout, Hyperuricemia
PP2 Src Family Kinases (Lck, Fyn)ATP-Competitive (Reversible)4 nM (Lck), 5 nM (Fyn)Research Tool (Src inhibitor)
Ibrutinib BTK (Bruton's Tyrosine Kinase)ATP-Competitive + Covalent (Cys481)0.5 nMMCL, CLL, Waldenström's
Sildenafil *PDE5cGMP Mimetic3.5 nMErectile Dysfunction

*Note: Sildenafil utilizes the isomeric pyrazolo[4,3-d]pyrimidine scaffold, demonstrating how shifting the nitrogen cluster alters target specificity from kinases/oxidases to phosphodiesterases.

References

  • Elion, G. B. (1989). The Purine Path to Chemotherapy. Nobel Lecture. NobelPrize.org.[1] Link

  • Hanke, J. H., et al. (1996).[5] Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701. Link[5]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy.[1] Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link

  • Robins, R. K. (1956). Potential Purine Antagonists.[1] I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784–790. Link

  • Davoodvandi, A., et al. (2020). Ibrutinib: A New Frontier in the Treatment of Chronic Lymphocytic Leukemia.[10] Cancers. Link

Sources

Technical Whitepaper: Target Deconvolution and Pharmacological Profiling of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the target deconvolution strategy for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol , a purine bioisostere with significant potential in metabolic regulation and kinase inhibition.

Executive Summary

The compound 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS: 2942-47-4) represents a critical structural analog of Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol). By introducing a methyl group at the C3 position of the pyrazole ring, the physicochemical properties and steric profile of the scaffold are altered, potentially shifting its selectivity from Xanthine Oxidoreductase (XOR) toward other purine-binding proteins, including specific kinases (e.g., Src, EGFR) and phosphodiesterases. This guide outlines a rigorous, multi-modal workflow to definitively identify and validate the biological targets of this pharmacophore.

Structural Bioinformatics & Pharmacophore Analysis

Chemical Identity & Tautomerism

The core scaffold is a pyrazolo[3,4-d]pyrimidine , a "privileged structure" in medicinal chemistry due to its bioisosterism with the adenine ring of ATP and the hypoxanthine substrate of purine catabolism.

  • Tautomeric State: In solution, the compound exists in equilibrium between the enol (4-ol) and keto (4-one) forms. Target binding often selects for the keto tautomer (resembling hypoxanthine).

  • Steric Modulation: The C3-methyl group introduces steric bulk that may hinder binding to the classic Allopurinol target (Xanthine Oxidase) while enhancing hydrophobic contacts in the ATP-binding pockets of kinases.

Predicted Target Classes

Based on structural homology and SAR (Structure-Activity Relationship) data, the biological targets fall into two primary domains:

  • Purine Metabolic Enzymes: Xanthine Oxidoreductase (XOR), Purine Nucleoside Phosphorylase (PNP).

  • Kinome (ATP-Competitive): Src family kinases, EGFR, CDK2 (where the scaffold mimics the adenine of ATP).

Experimental Protocol: Primary Target Validation (Metabolic Enzymes)

The most probable high-affinity target is Xanthine Oxidoreductase (XOR), given the scaffold's identity as a 3-methyl analog of Allopurinol.

Spectrophotometric Xanthine Oxidase Inhibition Assay

Objective: Determine if the C3-methyl group retains the inhibitory capacity of the parent scaffold or converts the molecule into a substrate.

Methodology:

  • Reagents: Purified bovine milk Xanthine Oxidase (XO), Xanthine (substrate), Phosphate buffer (pH 7.5).

  • Detection: Monitor the formation of Uric Acid at 290 nm .

  • Procedure:

    • Incubate XO (0.05 U/mL) with varying concentrations of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (0.1 µM – 100 µM) for 10 minutes.

    • Initiate reaction by adding Xanthine (50 µM).

    • Record

      
      .
      
  • Data Analysis: Plot Lineweaver-Burk graphs.

    • Competitive Inhibition: Lines intersect at the Y-axis.

    • Mechanism-Based Inactivation: Time-dependent loss of activity (indicative of oxypurinol-like suicide inhibition).

Validation Criteria:

  • IC50 Calculation: A shift in IC50 >10-fold compared to Allopurinol suggests the C3-methyl group sterically clashes with the molybdenum center of XOR.

Experimental Protocol: Kinome Profiling (ATP-Site Binding)

If metabolic enzyme inhibition is weak, the target is likely the ATP-binding pocket of protein kinases. The pyrazolo[3,4-d]pyrimidine scaffold is a known template for Src and EGFR inhibitors.

Competitive Binding Assay (KINOMEscan™)

Objective: Screen against a diverse panel of >400 kinases to identify high-affinity binding.

Methodology:

  • Principle: Active site-directed competition binding assay. DNA-tagged kinases are incubated with a bead-immobilized ligand.

  • Competition: The test compound (3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol) competes with the immobilized ligand.

  • Quantification: qPCR detects the amount of kinase remaining on the beads.

  • Metric: "Percent of Control" (PoC). PoC < 35% indicates a "hit".

Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in a live cell context (e.g., HCT-116 or MCF-7 cell lines).

Protocol:

  • Treatment: Treat cells with 10 µM compound vs. DMSO control for 1 hour.

  • Heating: Aliquot cell suspension and heat to a gradient (40°C – 67°C).

  • Lysis: Lyse cells to release soluble proteins.

  • Separation: Centrifuge to pellet denatured/precipitated proteins.

  • Detection: Western Blot for specific hits (e.g., c-Src, EGFR).

  • Result: A shift in the melting curve (

    
    ) indicates thermal stabilization due to ligand binding.
    

Visualizing the Target Deconvolution Workflow

The following diagram illustrates the logical flow from compound acquisition to validated target identification.

TargetDeconvolution Compound 3-methyl-1H-pyrazolo[3,4-d] pyrimidin-4-ol InSilico Phase 1: In Silico Profiling (Pharmacophore Mapping) Compound->InSilico Docking_XO Docking: Xanthine Oxidase (Molybdenum Center) InSilico->Docking_XO Docking_Kinase Docking: Kinase ATP Pocket (Src, EGFR, CDK2) InSilico->Docking_Kinase Biochem Phase 2: Biochemical Assays Docking_XO->Biochem High Score Docking_Kinase->Biochem High Score XO_Assay Spec. Assay: Uric Acid Formation (Abs 290nm) Biochem->XO_Assay Kinase_Screen Kinome Profiling (Competition Binding) Biochem->Kinase_Screen Validation Phase 3: Cellular Validation XO_Assay->Validation IC50 < 1µM Kinase_Screen->Validation Kd < 100nM CETSA Thermal Shift Assay (CETSA) (Target Engagement) Validation->CETSA Phenotype Phenotypic Readout (Proliferation/Apoptosis) Validation->Phenotype

Figure 1: Systematic workflow for identifying biological targets, moving from computational prediction to biochemical verification and cellular validation.

Mechanism of Action: Purine Catabolism Interference

If the compound targets Xanthine Oxidase, it intervenes in the terminal step of purine catabolism. The diagram below details this pathway interaction.

PurinePathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation XO1 Xanthine Oxidase Hypoxanthine->XO1 UricAcid Uric Acid (Pathological in Gout) Xanthine->UricAcid Oxidation XO2 Xanthine Oxidase Xanthine->XO2 Inhibitor 3-methyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol Inhibitor->XO1 Competitive Inhibition Inhibitor->XO2 Competitive Inhibition

Figure 2: Interference of the 3-methyl analog in the Purine Catabolism pathway. The compound mimics Hypoxanthine, competitively inhibiting Xanthine Oxidase.

Data Presentation Standards

When reporting results for this compound, organize quantitative data as follows to ensure reproducibility:

Assay TypeParameterMetricSignificance Threshold
Enzymatic (XO) Inhibition Constant

(µM)

µM indicates specific binding
Kinase Binding Affinity

(nM)

nM indicates potent inhibition
Cellular Cytotoxicity

(µM)
Compare to Allopurinol (inactive) vs. Sunitinib (active)
Thermal Shift Melting Point

(°C)

°C shift confirms engagement

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews. Link

  • Fini, M. A., et al. (2008). Xanthine Oxidoreductase: A Dedicated Eukaryotic Enzyme with a Structural Role. Journal of Cellular Biochemistry. Link

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines as Tyrosine Kinase Inhibitors: A Review. Current Pharmaceutical Design. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76957, 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Link

A-In-Depth Technical Guide to Theoretical and Computational Studies of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities, particularly as an anticancer agent.[1][2][3] Its structural resemblance to the purine core allows it to effectively interact with various enzymatic targets, most notably protein kinases.[4][5] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure-activity relationships (SAR), predict biological activities, and guide the rational design of novel pyrazolo[3,4-d]pyrimidine derivatives. We will delve into the causality behind the selection of specific computational tools and workflows, emphasizing a self-validating approach to ensure the robustness of in silico findings.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

Pyrazolo[3,4-d]pyrimidines are bicyclic heterocyclic compounds that are isosteric to adenine, a fundamental component of DNA and a key player in cellular signaling. This bioisosterism is a cornerstone of their pharmacological relevance, enabling them to act as competitive inhibitors for a multitude of enzymes that utilize purine-based substrates.[4][5]

Their versatility has led to the development of compounds targeting a wide array of diseases. Notably, derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Src tyrosine kinase.[1][2][3][5][6] The inhibition of these kinases is a validated therapeutic strategy in oncology.[2][7]

Computational and theoretical studies have become indispensable in accelerating the drug discovery process for this class of compounds. These methods provide profound insights into the molecular interactions governing their biological activity, enabling the prediction of potency and the design of novel, more effective therapeutic agents.

The Computational Drug Design Workflow for Pyrazolo[3,4-d]pyrimidines

A well-structured computational workflow is paramount for the successful design and optimization of pyrazolo[3,4-d]pyrimidine-based drug candidates. The following diagram illustrates a typical, iterative workflow that integrates various computational techniques.

Computational_Drug_Design_Workflow Target_Identification Target Identification & Validation Library_Design Virtual Library Design of Pyrazolo[3,4-d]pyrimidines Target_Identification->Library_Design Guides Scaffold Selection Docking Molecular Docking Library_Design->Docking QSAR QSAR Modeling Library_Design->QSAR Pharmacophore Pharmacophore Modeling Library_Design->Pharmacophore MD_Simulations Molecular Dynamics Simulations Docking->MD_Simulations Provides Initial Poses Lead_Optimization Lead Optimization Docking->Lead_Optimization Identifies Key Interactions QSAR->Lead_Optimization Predicts Activity Pharmacophore->Lead_Optimization Defines Essential Features MD_Simulations->Lead_Optimization Assesses Stability & Binding Free Energy ADMET ADMET Prediction ADMET->Lead_Optimization Filters for Drug-like Properties Synthesis_Evaluation Synthesis & In Vitro/In Vivo Evaluation Synthesis_Evaluation->QSAR Provides Training Data Synthesis_Evaluation->Lead_Optimization Lead_Optimization->Synthesis_Evaluation Iterative Cycle

Caption: A typical computational drug design workflow for pyrazolo[3,4-d]pyrimidines.

Core Computational Methodologies and Their Applications

Molecular Docking: Unveiling Binding Modes and Interactions

Molecular docking is a foundational computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For pyrazolo[3,4-d]pyrimidines, this is crucial for understanding how they interact with the active sites of their target proteins, such as kinases.[1][2]

Expertise & Experience in Practice: The choice of docking software and scoring function is critical. For kinase targets, which often have a conserved ATP-binding pocket, docking protocols must be carefully validated. A common practice is to "re-dock" a known co-crystallized ligand to ensure the docking parameters can reproduce the experimentally observed binding mode. An RMSD (Root Mean Square Deviation) of less than 2.0 Å between the docked pose and the crystal structure is generally considered a successful validation.[8]

Self-Validating System:

  • Cross-docking: Docking a series of known active and inactive compounds into the target's active site. A successful docking protocol should be able to differentiate between binders and non-binders, often reflected in the docking scores.[9]

  • Ensemble Docking: Using multiple crystal structures of the target protein to account for receptor flexibility. This is particularly important for targets that undergo conformational changes upon ligand binding.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking of Pyrazolo[3,4-d]pyrimidine Inhibitors

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Repair any missing side chains or loops using modeling software.

  • Ligand Preparation:

    • Draw the 2D structure of the pyrazolo[3,4-d]pyrimidine derivative.

    • Generate a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Grid Generation:

    • Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking and Scoring:

    • Run the docking simulation using software such as AutoDock, Glide, or MOE.[8][10]

    • Analyze the resulting poses and their corresponding docking scores. The pose with the most favorable score and plausible interactions is typically selected for further analysis.

  • Post-Docking Analysis:

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[8]

    • Compare the interactions with those of known inhibitors to understand the SAR.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. For pyrazolo[3,4-d]pyrimidines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.

Expertise & Experience in Practice: The predictive power of a QSAR model is highly dependent on the quality and diversity of the training set. It is crucial to have a set of compounds with a wide range of biological activities and structural diversity. The alignment of the molecules is another critical step in 3D-QSAR, as it directly influences the resulting steric and electrostatic fields.

Self-Validating System:

  • Internal Validation (Cross-validation): The "leave-one-out" (LOO) cross-validation (q²) is a common method to assess the internal consistency and predictive ability of the model. A q² value greater than 0.5 is generally considered acceptable.[11]

  • External Validation: The model's predictive power must be tested on an external set of compounds (test set) that were not used in the model generation. The predicted R² (R²pred) for the test set should be close to the conventional R² of the training set.[11]

QSAR Model Parameter Acceptable Value Interpretation
R² (Coefficient of Determination) > 0.6Goodness of fit of the model to the training data.
q² (Cross-validated R²) > 0.5Predictive power of the model for the training data.[11]
R²pred (Predicted R² for Test Set) > 0.5Predictive power of the model for an external dataset.[11]

Table 1: Key parameters for evaluating the robustness of a QSAR model.

Molecular Dynamics (MD) Simulations: Assessing Stability and Binding Energetics

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the calculation of binding free energies. This is a crucial step to refine the static picture provided by molecular docking.[4][10]

Expertise & Experience in Practice: The length of the MD simulation is a critical parameter. For a stable protein-ligand complex, a simulation of at least 10-20 nanoseconds is often sufficient to observe convergence of properties like RMSD.[10] The choice of force field and water model can also significantly impact the results.

Self-Validating System:

  • RMSD and RMSF Analysis: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms should reach a plateau, indicating that the system has reached equilibrium. The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein.

  • Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a more quantitative measure of binding affinity.

MD_Simulation_Workflow Docked_Complex Initial Docked Complex Solvation Solvation in Water Box Docked_Complex->Solvation Neutralization Addition of Counter-ions Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Analysis

Caption: A generalized workflow for performing molecular dynamics simulations.

Case Studies: Integrating Computational and Experimental Approaches

Numerous studies have successfully employed a combination of theoretical and experimental methods to develop potent pyrazolo[3,4-d]pyrimidine derivatives.

  • EGFR Inhibitors: Fragment-based drug discovery coupled with molecular docking has been used to design novel pyrazolo[3,4-d]pyrimidines as EGFR tyrosine kinase inhibitors.[1][2] Docking studies revealed key interactions with residues in the EGFR active site, guiding the synthesis of compounds with improved anticancer activity.[1][2]

  • CDK2 Inhibitors: The design of novel 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors was guided by molecular docking. The docking results showed that the most potent compounds interacted with the same key amino acids as the known inhibitor roscovitine.[6] This computational insight was well-correlated with the experimentally determined sub-micromolar IC50 values against CDK2.[6]

  • TgCDPK1 Inhibitors: A combination of molecular docking, 3D-QSAR, and MD simulations was used to study pyrazolopyrimidine-based inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1).[11] The computational models identified key structural features required for potent and selective inhibition, leading to the design of new compounds with predicted high potency.[11]

Future Perspectives and Conclusion

The field of theoretical and computational chemistry continues to evolve, offering increasingly sophisticated tools for drug discovery. The integration of machine learning and artificial intelligence with traditional computational methods holds immense promise for the future of pyrazolo[3,4-d]pyrimidine research. These advanced techniques can be used to analyze vast chemical spaces, predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties with greater accuracy, and design novel scaffolds with desired biological activities.

References

  • Gaber, A. A., et al. (2021). Pharmacophore‐linked pyrazolo[3,4‐d]pyrimidines as EGFR‐TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. Archiv der Pharmazie. [Link]

  • ResearchGate. (n.d.). Pharmacophore‐linked pyrazolo[3,4‐d]pyrimidines as EGFR‐TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. [Link]

  • Wu, W., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances. [Link]

  • Deckers, K., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Radi, M., et al. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry. [Link]

  • Maher, M., et al. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anticancer Agents in Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives as potential anticancer agents. [Link]

  • SpringerLink. (n.d.). QSAR study of some pyrazolo[3,4-d]pyrimidine derivatives as the c-Src inhibitors. [Link]

  • Ingenta Connect. (n.d.). Docking and Molecular Dynamics Simulations of Pyrazolo[3,4-d]Pyrimidine-DNA Complexes. [Link]

  • Semantic Scholar. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • RSC Publishing. (n.d.). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]

  • ResearchGate. (n.d.). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationship Study of pyrazolo[3,4-d]pyrimidines as Tyrosine Kinase RET Inhibitors. [Link]

  • RSC Publishing. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. [Link]

Sources

fundamental mechanism of action of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Mechanism of Action of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol)

Abstract

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, widely known as Allopurinol, represents a cornerstone in the management of hyperuricemia and its clinical sequelae, most notably gout.[1][2][3] Its therapeutic efficacy is rooted in a precise and potent modulation of the terminal steps of purine catabolism. This guide elucidates the core mechanism of action of Allopurinol, moving from its interaction with the target enzyme, xanthine oxidase, to the resultant systemic biochemical shifts. We will explore the molecular kinetics of this inhibition, the critical role of its primary metabolite, oxypurinol, and the experimental methodologies that validate our understanding of this process. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this pivotal pharmacological agent.

The Clinical Problem: Hyperuricemia and the Purine Catabolic Pathway

Hyperuricemia, defined as an elevated concentration of uric acid in the blood (typically > 6.8 mg/dL), is the central pathophysiological driver of gout.[4][5] Uric acid is the final, poorly soluble product of purine metabolism in humans.[6][7] When its production exceeds the body's capacity for excretion, urate crystals can precipitate and deposit in joints and soft tissues, triggering a painful inflammatory response characteristic of an acute gout attack.[2][8][9]

The formation of uric acid is catalyzed by xanthine oxidase, a complex molybdenum-containing metalloenzyme.[10][11] This enzyme governs the final two steps of the purine degradation pathway: the oxidation of hypoxanthine to xanthine, and the subsequent oxidation of xanthine to uric acid.[6][7][10] Therefore, xanthine oxidase represents a critical and logical target for therapeutic intervention aimed at reducing uric acid production.[12]

The Core Mechanism: Competitive Inhibition and Metabolic Conversion

Allopurinol exerts its therapeutic effect by directly inhibiting xanthine oxidase.[13][14] The causality of its action is a multi-step process grounded in its structural similarity to natural purine bases.

A Structural Analogue Leading to Competitive Inhibition

Allopurinol is a structural isomer of hypoxanthine, a natural substrate for xanthine oxidase.[6][7][15] This structural mimicry allows Allopurinol to bind to the active site of the enzyme, acting as a competitive inhibitor.[16][17] In this capacity, it competes with hypoxanthine and xanthine, thereby reducing the rate at which they are converted into uric acid.[10]

However, the action of Allopurinol itself is only part of the story. The true potency and prolonged duration of action are attributable to its primary metabolite.

The Key Metabolite: Oxypurinol (Alloxanthine)

Xanthine oxidase metabolizes Allopurinol in the same way it would its natural substrate, hypoxanthine. This enzymatic action converts Allopurinol into oxypurinol (also known as alloxanthine).[1][13][18] Oxypurinol is also an inhibitor of xanthine oxidase, but it possesses a much longer biological half-life (approximately 15 hours) compared to Allopurinol (1-2 hours).[1][15][18]

Critically, oxypurinol acts as a more potent, non-competitive (or suicide) inhibitor.[11] After its formation in the enzyme's active site, oxypurinol binds very tightly to the reduced molybdenum (Mo(IV)) center of the enzyme.[11][17] This forms a stable enzyme-inhibitor complex that renders the enzyme inactive.[11] The enzyme's catalytic activity can only be restored after the inhibitor dissociates and the molybdenum center is reoxidized, a slow process that accounts for the long-lasting effect of a single dose of Allopurinol.[17]

This dual mechanism—initial competitive inhibition by Allopurinol followed by the formation of a potent, tightly-bound inhibitor in oxypurinol—is the foundation of its sustained clinical efficacy.[13][15]

Purine_Catabolism_Inhibition cluster_pathway Purine Catabolism Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Allopurinol Allopurinol (Competitive Inhibitor) Oxypurinol Oxypurinol (Non-competitive Inhibitor) Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase Xanthine_Oxidase_Target1 Allopurinol->Xanthine_Oxidase_Target1 Competes with Hypoxanthine Xanthine_Oxidase_Target2 Oxypurinol->Xanthine_Oxidase_Target2 Tightly binds to reduced enzyme

Caption: Allopurinol inhibits purine catabolism at Xanthine Oxidase.

Biochemical and Systemic Consequences

The inhibition of xanthine oxidase by Allopurinol and oxypurinol triggers a cascade of biochemical changes:

  • Decreased Uric Acid Levels: The primary and intended outcome is a significant reduction in the plasma concentration and urinary excretion of uric acid.[6][19]

  • Increased Precursor Levels: Consequently, the levels of the more soluble purine precursors, hypoxanthine and xanthine, increase in the blood and urine.[7][15] This is clinically well-tolerated as they are more readily excreted and less prone to crystallization than uric acid.

  • Feedback Inhibition: The accumulation of hypoxanthine allows for its salvage and reutilization in the synthesis of purine ribonucleotides.[7][15] Increased levels of these ribonucleotides can lead to feedback inhibition of de novo purine synthesis, further reducing the overall purine load and subsequent uric acid production.[7]

Experimental Validation: In Vitro Xanthine Oxidase Activity Assay

The mechanism of xanthine oxidase inhibition is routinely validated using a spectrophotometric enzyme activity assay. This protocol serves as a self-validating system to quantify the inhibitory potential of compounds like Allopurinol.

Rationale and Causality in Experimental Design

The core principle of this assay is to measure the rate of uric acid formation. Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by measuring the increase in absorbance at 290 nm, the wavelength at which uric acid has a distinct absorption peak.[16] By introducing an inhibitor, the rate of this absorbance increase will slow down in a dose-dependent manner. This direct measurement of product formation provides a robust and reliable quantification of enzyme activity and inhibition.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Buffer (e.g., 50mM K-Phosphate, pH 7.8) E Incubate Enzyme + Inhibitor (or vehicle control) A->E B Prepare Substrate (Xanthine Solution) F Initiate reaction by adding Substrate B->F C Prepare Inhibitor (Allopurinol Dilutions) C->E D Prepare Enzyme (Xanthine Oxidase) D->E E->F G Measure Absorbance at 290 nm over time (Kinetic Read) F->G H Calculate Reaction Velocity (Rate of Absorbance Change) G->H I Plot % Inhibition vs. Inhibitor Concentration H->I J Determine IC50 Value I->J

Caption: Workflow for an in vitro Xanthine Oxidase inhibition assay.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM potassium phosphate buffer, pH 7.5-7.8. The pH is critical as enzyme activity is pH-dependent.

    • Substrate Solution: Prepare a 0.15 mM solution of xanthine in the assay buffer.

    • Enzyme Solution: Prepare a solution of bovine milk xanthine oxidase (e.g., 0.05 units/mL) in assay buffer. Keep on ice.

    • Inhibitor Stock: Prepare a stock solution of Allopurinol (e.g., 1 mM in a suitable solvent like DMSO) and create a serial dilution series to test a range of concentrations.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 120 µL of Assay Buffer.

      • 20 µL of the Allopurinol dilution (or vehicle for control wells).

      • 20 µL of the Enzyme Solution.

    • Incubate the plate for 10 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 40 µL of the Substrate Solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of measuring absorbance at 290 nm.

    • Measure the absorbance every 30 seconds for 10-15 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each Allopurinol concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Representative Data Presentation

The results of such an experiment can be summarized to compare the potency of Allopurinol and its metabolite, oxypurinol.

CompoundInhibition TypeIC50 (µM)Key Insights
Vehicle Control N/AN/ABaseline enzyme activity.
Allopurinol Competitive~3.5 - 9.0Acts as a direct, competitive inhibitor.[20]
Oxypurinol Non-competitive (Tight-binding)~0.1 - 0.5The primary metabolite; significantly more potent and responsible for sustained clinical effect.[11][16]

Note: IC50 values are illustrative and can vary based on specific assay conditions.

Conclusion

The (Allopurinol) is a sophisticated and highly effective inhibition of the enzyme xanthine oxidase. It functions as a structural analog of hypoxanthine, leading to initial competitive inhibition. More importantly, it serves as a substrate for its own conversion into oxypurinol, a potent, tightly-binding metabolite that effectively shuts down the enzyme for a prolonged period. This dual-action mechanism drastically reduces the synthesis of uric acid, directly addressing the underlying cause of hyperuricemia and preventing the debilitating consequences of gout. The clarity of this mechanism, validated by straightforward and reproducible enzymatic assays, establishes Allopurinol as a paradigm of rational drug design in metabolic disease.

References

  • Vertex AI Search. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?
  • Padda, I. S., & Parmar, M. (2023). Allopurinol. In StatPearls. StatPearls Publishing. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Liv Hospital. Guide Why Does Allopurinol Worsen Acute Gout Attacks?[Link]

  • GlobalRx. Clinical Profile of Allopurinol 200mg Tablet. [Link]

  • Medicosis Perfectionalis. (2022). Allopurinol Mechanism of Action for Gout. YouTube. [Link]

  • Unfried, A. Allopurinol: Mechanism of Action & Structure. Study.com. [Link]

  • ResearchGate. (2025). Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. [Link]

  • Vasista Group. Allopurinol: Uses, Interactions, Mechanism of Action. [Link]

  • Lin, S., et al. (2019). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules. [Link]

  • Wikipedia. Allopurinol. [Link]

  • Nishino, T., et al. (2018). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry. [Link]

  • Shah, N., & D’Souza, P. (2024). Allopurinol: Clinical Considerations in the Development and Treatment of Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, and Other Associated Drug Reactions. Cureus. [Link]

  • Medicosis Perfectionalis. (2020). Gout Treatment - Xanthine Oxidase Inhibitors - Allopurinol and Febuxostat - Pharmacology. YouTube. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Allopurinol (xanthine oxidase inhibitor)?[Link]

  • Slideshare. Allopurinol. [Link]

  • Chojnowski, K., et al. (2020). Pathophysiology of hyperuricemia and its clinical significance – a narrative review. Reumatologia. [Link]

  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Versus Arthritis. Uses and Side-effects of Allopurinol. [Link]

  • Medscape. Hyperuricemia: Practice Essentials, Pathophysiology, Etiology. [Link]

  • ResearchGate. Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. [Link]

  • ResearchGate. Kinetic parameters of allopurinol against xanthine oxidase in enzyme...[Link]

  • MDPI. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. [Link]

  • MDPI. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. [Link]

  • Summit Rheumatology. Allopurinol For Gout: How It Works, Why It's Prescribed, And More. [Link]

  • Cleveland Clinic. (2023). Hyperuricemia (High Uric Acid Level): Symptoms, Causes & Treatment. [Link]

  • National Center for Biotechnology Information. (2023). Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies. [Link]

  • SciSpace. Kinetics of Inhibition of Xanthine Oxidase by Globularia alypum and its Protective Effect against Oxonate-Induced Hyperuricemia. [Link]

  • Avicenna Journal of Phytomedicine. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. [Link]

  • National Center for Biotechnology Information. (2023). Hyperuricemia. In StatPearls. [Link]

  • National Center for Biotechnology Information. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. [Link]

  • MDPI. Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai. [Link]

  • National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • Taylor & Francis Online. (2017). The management of hyperuricemia: back to the pathophysiology of uric acid. [Link]

  • PubMed. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (also known as 3-methylallopurinol). Unlike the standard allopurinol synthesis which utilizes ethoxymethylene malononitrile, this protocol necessitates the specific installation of a methyl group at the C3 position via (1-ethoxyethylidene)malononitrile . The method described herein prioritizes purity and reproducibility, utilizing a stepwise hydrolysis-cyclization pathway that avoids the formation of regioisomeric impurities common in one-pot high-temperature procedures. This scaffold is a critical intermediate for the development of Src kinase inhibitors (e.g., PP1, PP2 analogs) and xanthine oxidase inhibitors.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the construction of the pyrazole core followed by the annulation of the pyrimidine ring. The critical deviation from standard protocols is the use of Triethyl orthoacetate to generate the methylated vinyl ether precursor.

G Target Target: 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Intermediate2 Intermediate 2: 5-Amino-3-methyl-1H-pyrazole-4-carboxamide Target->Intermediate2 Cyclization (Formamide) Intermediate1 Intermediate 1: 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile Intermediate2->Intermediate1 Hydrolysis (H2SO4) Precursor Precursor: (1-Ethoxyethylidene)malononitrile Intermediate1->Precursor Heterocyclization (N2H4) SM Starting Materials: Malononitrile + Triethyl Orthoacetate Precursor->SM Condensation (Ac2O)

Figure 1: Retrosynthetic pathway highlighting the stepwise construction of the bicyclic core.

Experimental Protocol

Phase 1: Precursor Synthesis

Objective: Preparation of (1-ethoxyethylidene)malononitrile. Rationale: This step installs the 3-methyl group. Standard ethoxymethylene reagents will result in the des-methyl analog.

Reagents:

  • Malononitrile (6.6 g, 100 mmol)

  • Triethyl orthoacetate (24.3 g, 150 mmol)

  • Acetic Anhydride (25 mL)

Procedure:

  • Combine malononitrile, triethyl orthoacetate, and acetic anhydride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 120°C for 4–6 hours.

  • Monitor via TLC (Hexane:EtOAc 3:1). The starting malononitrile spot should disappear.

  • Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and ethanol by-product.

  • Purification: The residue often solidifies upon cooling. Recrystallize from ethanol or use directly if purity >95% by NMR.

    • Yield Expectation: 85–90%[1]

    • Appearance: Off-white to yellowish solid.

Phase 2: Pyrazole Ring Formation

Objective: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. Critical Control Point: Temperature control is vital during hydrazine addition to prevent runaway exotherms.

Reagents:

  • (1-Ethoxyethylidene)malononitrile (from Phase 1) (15.0 g, 100 mmol)

  • Hydrazine Hydrate (80% or 98%) (7.5 g, ~150 mmol)

  • Ethanol (100 mL)

Procedure:

  • Dissolve (1-ethoxyethylidene)malononitrile in Ethanol (100 mL) at room temperature.

  • Add Hydrazine Hydrate dropwise over 20 minutes. Note: Reaction is exothermic.

  • Heat the mixture to Reflux (78°C) for 3 hours.

  • Cool the reaction mixture to 0–5°C in an ice bath.

  • The product will precipitate as a white/off-white solid.

  • Filter the solid and wash with cold Ethanol (2 x 20 mL).

  • Dry in a vacuum oven at 50°C.

    • Yield Expectation: 75–85%

    • Data: MP 220–222°C.

Phase 3: Nitrile Hydrolysis (The "Quality" Step)

Objective: Conversion to 5-amino-3-methyl-1H-pyrazole-4-carboxamide. Expert Insight: While direct cyclization of the nitrile is possible, it often leads to colored impurities and lower yields. Hydrolyzing to the amide first ensures a cleaner final cyclization.

Reagents:

  • 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile (12.2 g, 100 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄) (50 mL)

  • Ice/Water

Procedure:

  • Cool Conc. H₂SO₄ to 0–5°C.

  • Add the nitrile portion-wise with stirring, keeping temperature <20°C.

  • Remove ice bath and stir at Room Temperature for 12 hours (or until TLC shows conversion).

  • Pour the reaction mixture slowly onto crushed ice (~300 g) with vigorous stirring.

  • Neutralize carefully with Ammonium Hydroxide (NH₄OH) to pH ~7–8. Caution: Exothermic.

  • Filter the precipitated amide.

  • Recrystallize from water if necessary.

Phase 4: Pyrimidine Cyclization

Objective: Ring closure to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Reagents:

  • 5-Amino-3-methyl-1H-pyrazole-4-carboxamide (14.0 g, 100 mmol)

  • Formamide (50 mL)

  • Formic Acid (Optional catalyst, 5 mL)

Procedure:

  • Suspend the amide in Formamide (50 mL) in a flask equipped with a distillation head (to remove water formed).

  • Heat the mixture to 180–190°C .

  • Maintain temperature for 4–6 hours. The solution usually becomes clear then precipitates the product.

  • Cool to room temperature.

  • Dilute with Water (50 mL) to ensure complete precipitation.

  • Filter the crude solid.

  • Purification: Dissolve the crude solid in 2N NaOH (aq), treat with activated charcoal, filter, and re-precipitate by acidifying with Acetic Acid to pH 5–6.

  • Filter, wash with water, and dry.

Analytical Data & QC

ParameterSpecificationNotes
Appearance White to off-white powderYellowing indicates oxidation; repurify via NaOH/Charcoal.
Melting Point > 300°CDecomposes. Distinctive for this scaffold.
1H NMR (DMSO-d6) δ 2.55 (s, 3H, CH3)Methyl group singlet is diagnostic.
1H NMR (DMSO-d6) δ 8.05 (s, 1H, H-6)Pyrimidine proton.
1H NMR (DMSO-d6) δ 12.0+ (br, 1H, OH/NH)Exchangeable protons (tautomeric).
Mass Spec (ESI) [M+H]+ = 151.06Calculated MW: 150.14

Troubleshooting Guide

Troubleshooting Issue1 Issue: Low Yield in Phase 2 Sol1 Check: Reagent Freshness (Hydrazine degrades) Issue1->Sol1 Issue2 Issue: Product Colored (Brown) Sol2 Action: Charcoal Filtration in NaOH solution Issue2->Sol2 Issue3 Issue: Incomplete Cyclization Sol3 Action: Increase Temp >180°C Ensure water removal Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • Robins, R. K. (1956). "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines." Journal of the American Chemical Society, 78(4), 784–790. Link

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry, 271(2), 695-701. (Describes the utility of the 3-methyl scaffold in PP1/PP2 synthesis). Link

  • Cheng, C. C., & Robins, R. K. (1956). "Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines." Journal of Organic Chemistry, 21(11), 1240–1256. Link

  • Barnish, I. T., et al. (1981). "Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives." Journal of Medicinal Chemistry.

Sources

Application Note: Cellular Efficacy Profiling of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Protocol Subject: Cell-Based Assays for Xanthine Oxidase Inhibition and ROS Suppression Target Analyte: 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Pyrazolo-pyrimidine Analog) Reference Standard: Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol)[1]

Introduction: The Biological Context

The compound 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol belongs to the pyrazolo-pyrimidine class of heterocycles, a scaffold structurally bio-isosteric to purines. Its primary pharmacological utility lies in the competitive inhibition of Xanthine Oxidoreductase (XOR) , specifically the oxidase form (XO).

While biochemical assays using purified enzymes provide


 values, they fail to account for membrane permeability, intracellular metabolic stability, and off-target cytotoxicity. Therefore, cell-based assays are the "Gold Standard" for validating efficacy before in vivo studies.

This guide details the protocols for profiling this compound's ability to:

  • Inhibit Intracellular Uric Acid Production: The direct therapeutic endpoint for gout and hyperuricemia.

  • Suppress Reactive Oxygen Species (ROS): The secondary benefit, as XO generates superoxide anions (

    
    ) during purine catabolism.
    
Mechanism of Action (MOA)

The target compound mimics hypoxanthine, occupying the molybdenum-pterin active site of Xanthine Oxidase. This blockade prevents the oxidation of hypoxanthine to xanthine and subsequently to uric acid, simultaneously halting the electron transfer that generates ROS.

MOA Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Pathological Accumulation) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (Enzyme) XO1->Hypoxanthine Catalyzes ROS Superoxide (O2•-) + H2O2 XO1->ROS Byproduct XO2 Xanthine Oxidase (Enzyme) XO2->Xanthine Catalyzes XO2->ROS Byproduct Inhibitor 3-methyl-1H-pyrazolo... (Inhibitor) Inhibitor->XO1 Competitive Inhibition Inhibitor->XO2 Competitive Inhibition

Figure 1: Mechanism of Action. The inhibitor blocks the conversion of purines, reducing both Uric Acid and ROS load.

Primary Assay: Cellular Uric Acid Production

Objective: Quantify the reduction of uric acid secretion in hepatocytes challenged with purine precursors. Cell Model: HepG2 (Human hepatocellular carcinoma). These cells retain high xanthine oxidase activity compared to other non-hepatic lines.

Materials
  • Cell Line: HepG2 (ATCC HB-8065).

  • Media: DMEM (High Glucose) + 10% FBS (Heat-inactivated). Note: Do not use dialyzed FBS as trace purines are necessary, or supplement with precursors.

  • Challenge Agent: Xanthine (100 µM) or Inosine (500 µM).

  • Detection: Fluorometric Uric Acid Detection Kit (enzyme-coupled reaction: Uricase/Peroxidase).

  • Reference: Allopurinol (Sigma).

Protocol Workflow
  • Seeding:

    • Seed HepG2 cells in 96-well plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Starvation (Critical Step):

    • Aspirate growth media.

    • Wash 1x with PBS.[2]

    • Add serum-free DMEM for 4 hours. Rationale: Serum contains endogenous uric acid and xanthine oxidase which will mask the cellular activity.

  • Treatment:

    • Prepare a concentration gradient of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free media.

    • Include Vehicle Control (DMSO < 0.5%) and Positive Control (Allopurinol 100 µM).

    • Incubate cells with inhibitors for 1 hour prior to substrate addition.

  • Substrate Challenge:

    • Add Xanthine (final conc. 100 µM) to all wells except "No Substrate" blanks.

    • Incubate for 4–6 hours .

  • Sample Collection:

    • Collect 50 µL of supernatant from each well. Note: Uric acid is exported via URAT1/GLUT9 transporters; extracellular levels correlate well with production.

    • (Optional) Lyse cells to normalize data to Total Protein content (BCA Assay).

  • Detection:

    • Mix supernatant with Uricase/HRP/Amplex Red probe solution.

    • Incubate 30 mins in dark.

    • Read Fluorescence (Ex/Em: 535/587 nm).

Data Interpretation

Calculate the % Inhibition using the formula:



Plot log(concentration) vs. % Inhibition to derive the IC50 .

Secondary Assay: Intracellular ROS Suppression

Objective: Verify that the compound reduces oxidative stress associated with XO overactivity. Cell Model: HUVEC (Human Umbilical Vein Endothelial Cells) or HepG2.

Protocol Workflow
  • Seeding: Seed HUVECs in black-walled, clear-bottom 96-well plates (

    
     cells/well).
    
  • Probe Loading:

    • Wash cells with HBSS.

    • Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes.

    • Mechanism:[3][4][5][6][7] DCFDA is non-fluorescent; intracellular esterases cleave it to DCFH, which is oxidized by ROS to fluorescent DCF.

  • Wash: Remove extracellular probe to lower background.

  • Co-Treatment:

    • Add Test Compound (10 µM and 50 µM) + Xanthine (100 µM) simultaneously.

    • Note: Xanthine drives the XO enzyme to produce superoxide.

  • Kinetic Reading:

    • Immediately place in plate reader at 37°C.

    • Read Fluorescence (Ex/Em: 485/535 nm) every 10 minutes for 2 hours.

Experimental Logic & Troubleshooting

Experimental Workflow Diagram

Workflow Seed 1. Cell Seeding (HepG2 / HUVEC) Starve 2. Serum Starvation (Remove exogenous UA) Seed->Starve PreTreat 3. Inhibitor Pre-incubation (1 hour) Starve->PreTreat Challenge 4. Substrate Challenge (Xanthine 100µM) PreTreat->Challenge Branch Assay Type Challenge->Branch PathA A. Uric Acid Assay (Supernatant Collection) Branch->PathA Secretion PathB B. ROS Assay (Intracellular DCFDA) Branch->PathB Oxidative Stress Read Data Acquisition (Fluorescence Plate Reader) PathA->Read PathB->Read

Figure 2: Integrated workflow for efficacy profiling. Branch A measures product inhibition; Branch B measures downstream oxidative relief.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Signal Serum interferenceEnsure 4-hour serum starvation; Phenol Red in media can also interfere (use Phenol Red-free DMEM).
Low Signal Window Low XO expressionHepG2 cells lose XO activity with high passage numbers. Use cells < Passage 15.
Compound Precipitation Low solubility3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has poor aqueous solubility. Dissolve in DMSO (1000x stock) and ensure final DMSO < 0.5%.
No ROS reduction Wrong ROS sourceXO-derived ROS is specific. If using H2O2 as a control inducer, XO inhibitors will not work. Must use Xanthine as inducer.

Expected Data & Validation

When validating 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, compare its profile against the industry standard (Allopurinol).[1]

Representative Data Table:

ParameterAllopurinol (Standard)3-methyl Analog (Test)Interpretation
Cellular IC50 (UA)

Determine Exp. Lower IC50 indicates higher potency.
ROS Reduction ~40-60% vs ControlDetermine Exp. Should mirror UA reduction efficacy.
Cytotoxicity (CC50)

> 100 µM Ensure efficacy is not due to cell death.

Validation Check:

  • Z-Factor: For screening campaigns, ensure Z' > 0.5.

  • Linearity: The standard curve for Uric Acid must be linear (

    
    ) between 0 and 100 µM.
    

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews, 58(1), 87–114.

  • Hille, R. (2005). Molybdenum-containing hydroxylases. Archives of Biochemistry and Biophysics, 433(1), 107–116.

  • Martin, H. M., et al. (2004). Xanthine oxidoreductase is present in bile ducts of normal human liver and in hepatocytes of patients with end-stage liver disease. Journal of Pathology, 204(2), 212-219.

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Xanthine Oxidase. Sigma Quality Control Test Procedures.

  • Brat, D.J., et al. (2000). Uric acid production in HepG2 cells: A model for screening anti-hyperuricemic drugs. Journal of Pharmacological and Toxicological Methods.

Sources

Application Notes & Protocols: Assessing Pyrazolo[3,4-d]pyrimidine Cytotoxicity with the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of Kinase Inhibition and Viability Screening

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "bioisostere" of the purine ring.[1] This structural motif is prevalent in compounds designed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[1][2] Aberrant kinase activity is a hallmark of many cancers, making inhibitors like pyrazolo[3,4-d]pyrimidines promising candidates for novel chemotherapeutics.[3][4] A critical first step in evaluating these potential drugs is to quantify their cytotoxic effect—their ability to kill or inhibit the proliferation of cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.[5][6] It provides a foundational assessment of a compound's anti-proliferative activity by measuring the metabolic activity of living cells.[7][8] This document provides an in-depth guide to the MTT assay, specifically tailored for evaluating the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives, integrating field-proven insights with a robust, self-validating protocol.

Pillar 1: The Biochemical Principle of the MTT Assay

The MTT assay's utility is grounded in cellular metabolism. The core principle is the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[7][8] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, with a significant contribution from succinate dehydrogenase, located in the mitochondria.

Therefore, the amount of purple formazan produced is directly proportional to the number of metabolically active, i.e., viable, cells. The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 500 and 600 nm.[7][9]

MTT_Principle cluster_cell Viable Cell cluster_reagents Reagents cluster_products Products Mitochondria Mitochondria & other cellular compartments Enzymes NAD(P)H-dependent Oxidoreductases Mitochondria->Enzymes contains Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Produces MTT MTT (Yellow, Water-Soluble) MTT->Enzymes Enters Cell & is Reduced by

Caption: Biochemical conversion of MTT to formazan by viable cells.

Pillar 2: Causality-Driven Protocol Design for Pyrazolo[3,4-d]pyrimidines

A generic protocol is a starting point, but scientific rigor demands consideration of the specific test article. Pyrazolo[3,4-d]pyrimidines, often targeting kinases, can influence cellular metabolism in ways that may not directly correlate with cell death, potentially confounding MTT results.[9] This protocol is designed to mitigate such risks.

Critical Consideration: Potential Assay Interference

Before initiating a large-scale screen, it is imperative to control for potential chemical interference from the test compound.[10]

  • Direct MTT Reduction: Some compounds can directly reduce MTT to formazan in the absence of cells, leading to a false-positive signal (apparent high viability).[10][11]

  • Light Absorbance: If the test compound is colored and absorbs light near the 570 nm wavelength of formazan, it can artificially inflate the absorbance readings.

  • Metabolic Upregulation: Cellular stress responses to a compound can sometimes increase metabolic activity, leading to higher formazan production even as cells are beginning to undergo apoptosis.[10]

Self-Validation Step: To rule out these interferences, a "cell-free" control plate must be included in your initial experiments.[12] Prepare wells with culture medium and the highest concentration of your pyrazolo[3,4-d]pyrimidine compound, but without cells. Process these wells identically to the cell-containing wells. A significant increase in absorbance in these cell-free wells indicates a direct chemical interaction, suggesting the MTT assay may be unsuitable without modification, or an alternative assay should be considered.[12]

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for adherent cells cultured in 96-well plates.

Part 1: Reagent & Material Preparation
Reagent/MaterialSpecifications & Preparation
MTT Reagent 5 mg/mL in sterile Phosphate Buffered Saline (PBS). Mix thoroughly and filter sterilize. Store protected from light at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Solubilization Solution Dimethyl Sulfoxide (DMSO) is commonly used.[7][9] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.
Cell Culture Medium RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Test Compound Stock Prepare a high-concentration stock (e.g., 10-50 mM) of the pyrazolo[3,4-d]pyrimidine derivative in sterile DMSO.
Equipment 96-well flat-bottom sterile culture plates, multichannel pipette, spectrophotometric plate reader (ELISA reader).
Part 2: Experimental Workflow

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h to allow adherence. B 2. Compound Treatment Treat cells with serial dilutions of pyrazolo[3,4-d]pyrimidine. Incubate for 24-72h. A->B C 3. MTT Addition Add MTT reagent to each well. Incubate for 2-4 hours at 37°C. B->C D 4. Formazan Solubilization Remove medium, add DMSO to dissolve crystals. Shake for 15 mins. C->D E 5. Data Acquisition Read absorbance at 570 nm. D->E F 6. Data Analysis Calculate % Viability and IC50 value. E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Instructions:

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density through a preliminary growth kinetics experiment to ensure cells are in the exponential growth phase during treatment. A common starting point is 5,000-10,000 cells per well.[5]

    • Seed cells in 100 µL of complete culture medium into each well of a 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your pyrazolo[3,4-d]pyrimidine compound in culture medium from your DMSO stock.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Crucial Controls: Include the following controls on every plate:

      • Untreated Control: Cells treated with medium containing the same final concentration of DMSO as the test wells (vehicle control). This represents 100% viability.

      • Medium Blank: Wells containing only culture medium, without cells, to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[13] Using serum-free medium during this step is recommended to prevent interference from serum proteins.[14]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[5][13] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[8]

    • Place the plate on an orbital shaker for 15 minutes at low speed to ensure complete solubilization. Check for full dissolution microscopically before reading.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or smudges.

Pillar 3: Data Analysis and Authoritative Interpretation

Accurate data analysis is as critical as the wet-lab protocol. The goal is to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[15]

Step 1: Calculate Percent Viability

For each concentration of your pyrazolo[3,4-d]pyrimidine, calculate the percentage of cell viability using the following formula. First, average the OD values from your replicate wells.

  • Percent Viability (%) = [ (OD_Treated - OD_Blank) / (OD_Control - OD_Blank) ] x 100

Where:

  • OD_Treated: Average absorbance of wells with cells and the test compound.

  • OD_Control: Average absorbance of wells with cells and the vehicle (DMSO).

  • OD_Blank: Average absorbance of wells with medium only.

Step 2: Determine the IC50 Value
  • Plot a Dose-Response Curve: Use software like GraphPad Prism or Microsoft Excel to plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).[16][17]

  • Non-linear Regression: Fit the data using a non-linear regression model (sigmoidal, 4PL curve).[15][16]

  • Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[15][16]

Trustworthiness: Troubleshooting & Quality Control

IssuePotential Cause(s)Recommended Solution(s)
High Background Microbial contamination; Phenol red or serum interference; MTT reagent degradation.Use aseptic techniques; use phenol red-free and serum-free medium during MTT incubation; use fresh, properly stored MTT solution.[5][14]
Low Absorbance Suboptimal cell number; insufficient incubation time; reagents too cold.Optimize cell seeding density; increase MTT incubation time (3-4 hours); ensure all reagents are at room temperature before use.[5]
High Variability Inconsistent cell seeding; incomplete formazan dissolution; edge effects on the plate.Ensure a homogenous single-cell suspension before seeding; increase shaking time or gently pipette to dissolve crystals; avoid using the outer wells of the plate.
Viability > 100% Compound interference (direct MTT reduction); compound-induced metabolic surge.Perform cell-free control experiment; if interference is confirmed, consider an alternative assay. If metabolic surge is suspected, complement with a direct cell counting method.[10]

References

  • Akbar, N. et al. (2021). "Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells". National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information. (2013). "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf. Available at: [Link]

  • The Future of Things. (2024). "Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests". TFOT. Available at: [Link]

  • ResearchGate. "Reduction of MTT to formazan crystals". ResearchGate. Available at: [Link]

  • van Tonder, A. et al. (2021). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis". MDPI. Available at: [Link]

  • Wikipedia. "MTT assay". Wikipedia. Available at: [Link]

  • Murtuda, A. (2023). "MTT (Assay protocol)". protocols.io. Available at: [Link]

  • van Tonder, A. et al. (2021). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis". National Institutes of Health. Available at: [Link]

  • Li, Z. et al. (2016). "Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation". National Institutes of Health. Available at: [Link]

  • ResearchGate. (2023). "In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay". ResearchGate. Available at: [Link]

  • Abdel-Ghani, T. M. et al. (2024). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition". National Institutes of Health. Available at: [Link]

  • O'Toole, G. A. (2011). "Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis". National Institutes of Health. Available at: [Link]

  • ResearchGate. (2011). "Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis". ResearchGate. Available at: [Link]

  • Semantic Scholar. (2022). "Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors". Semantic Scholar. Available at: [Link]

  • ResearchGate. (2015). "How can I calculate IC50 from mtt results?". ResearchGate. Available at: [Link]

  • Musumeci, F. et al. (2017). "A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies". National Institutes of Health. Available at: [Link]

  • YouTube. (2023). "How to Analyse MTT/MTS Assay Data and IC50 using Excel". YouTube. Available at: [Link]

  • ResearchGate. (2022). "I am having problems in getting results in MTT assay. How do I rectify it?". ResearchGate. Available at: [Link]

  • Atienzar, F. A. et al. (2021). "Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy". National Institutes of Health. Available at: [Link]

  • CLYTE. (2024). "Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays". CLYTE. Available at: [Link]

  • Musumeci, F. et al. (2016). "A Pyrazolo[3,4-d]pyrimidine compound inhibits Fyn phosphorylation and induces apoptosis in natural killer cell leukemia". PubMed. Available at: [Link]

  • ResearchGate. (2008). "Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay". ResearchGate. Available at: [Link]

  • Creative Bioarray. "Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay". Creative Bioarray. Available at: [Link]

Sources

Application Note: Functional Profiling of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (hereafter referred to as 3-MPP-OH ) represents a "privileged scaffold" in medicinal chemistry. Structurally analogous to the gout drug Allopurinol, 3-MPP-OH serves a dual role in oncology research:

  • Metabolic Probe: It acts as a direct inhibitor of Xanthine Oxidoreductase (XOR) , allowing researchers to modulate purine catabolism and Reactive Oxygen Species (ROS) generation in cancer cells.

  • Synthetic Precursor & Control: It is the foundational precursor for the "PP-series" of Src-family kinase inhibitors (e.g., PP1, PP2). In kinase assays, the 4-ol parent compound serves as a critical negative control to distinguish between specific kinase inhibition (mediated by 4-amino derivatives) and non-specific metabolic effects.

This guide details protocols for utilizing 3-MPP-OH in metabolic assays and cytotoxicity screenings using A549 (Lung Carcinoma) , HCT-116 (Colorectal Carcinoma) , and HL-60 (Leukemia) cell lines.

Scientific Background & Mechanism

The "Privileged Scaffold" Concept

The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of adenosine triphosphate (ATP).

  • In the 4-ol form (Keto-enol tautomer): The molecule resembles hypoxanthine, making it a substrate/inhibitor for Xanthine Oxidase.

  • In the 4-amino form (after derivatization): The molecule resembles the adenine of ATP, allowing it to bind into the ATP-binding pocket of protein kinases (Src, Btk, EGFR).

Mechanism of Action: Xanthine Oxidoreductase (XOR) Inhibition

In high-turnover tumors (e.g., Leukemia, Small Cell Lung Cancer), XOR is often upregulated to manage excess purines. XOR catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, releasing superoxide anions (


).
3-MPP-OH  inhibits this pathway, reducing oxidative stress which can paradoxically sensitize tumors to chemotherapy or reduce tumor-promoted inflammation.

XOR_Pathway cluster_0 Tumor Microenvironment Effects Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XOR Enzyme ROS ROS (Superoxide) Hypoxanthine->ROS Byproduct UricAcid Uric Acid (Tumor Lysis) Xanthine->UricAcid XOR Enzyme Xanthine->ROS Byproduct DNA Damage DNA Damage ROS->DNA Damage Apoptosis Resistance Apoptosis Resistance ROS->Apoptosis Resistance Inhibitor 3-MPP-OH (Inhibitor) Inhibitor->Hypoxanthine  Competes   Inhibitor->Xanthine  Competes  

Figure 1: Mechanism of Action of 3-MPP-OH on the Purine Catabolism Pathway. The compound competes with Hypoxanthine/Xanthine, reducing Uric Acid and ROS production.

Experimental Protocols

Protocol A: Differential Cytotoxicity Screening

Objective: To determine if cell death is driven by metabolic inhibition (3-MPP-OH) or kinase inhibition (Derivatives). Cell Lines: A549 (EGFR-driven), HCT-116.[1][2]

Reagents:

  • Compound: 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Stock: 100 mM in DMSO). Note: Heating to 37°C may be required for full dissolution.

  • Control: Allopurinol (Positive Control for XO inhibition).

  • Assay: CCK-8 or MTT Cell Viability Kit.

Step-by-Step Methodology:

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Preparation: Dilute 3-MPP-OH stock in culture media (DMEM + 10% FBS) to final concentrations: 0.1, 1, 10, 50, 100

    
    M.
    
    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Treatment: Aspirate old media and add 100

    
    L of drug-containing media.
    
    • Group A: 3-MPP-OH (Test)

    • Group B: Allopurinol (Metabolic Control)

    • Group C: Doxorubicin (Cytotoxic Control)

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout: Add 10

    
    L CCK-8 reagent per well. Incubate 2h. Measure Absorbance at 450 nm.
    

Data Interpretation:

  • If 3-MPP-OH shows low cytotoxicity (IC50 > 50

    
    M) but derivatives show high potency (IC50 < 1 
    
    
    
    M), the mechanism is likely Kinase Inhibition .
  • If 3-MPP-OH shows moderate cytotoxicity (IC50 ~ 10-50

    
    M) in leukemia lines, the mechanism is likely Metabolic (XOR inhibition) .
    
Protocol B: Intracellular ROS Modulation Assay

Objective: To validate the antioxidant capacity of 3-MPP-OH in oxidative stress models. Cell Line: HL-60 (Promyelocytic leukemia).

Workflow:

  • Induction: Pre-treat HL-60 cells (

    
     cells/mL) with 3-MPP-OH (10 
    
    
    
    M or 50
    
    
    M) for 2 hours.
  • Stress Trigger: Add Xanthine (100

    
    M) to the media to drive the XOR pathway, or use H2O2 (50 
    
    
    
    M) as a generic stressor.
  • Staining: Add DCFH-DA (20

    
    M) probe. Incubate for 30 mins in the dark.
    
  • Analysis: Wash cells with PBS x2. Analyze via Flow Cytometry (FITC channel).

    • Expected Result: 3-MPP-OH treated cells should show a left-shift in fluorescence intensity compared to Vehicle control, indicating reduced ROS generation.

Synthesis Workflow: From Scaffold to Drug

For medicinal chemists, 3-MPP-OH is the starting material. The following workflow illustrates how to convert this scaffold into active kinase inhibitors (e.g., for EGFR or Src targeting).

Synthesis_Workflow Step1 Starting Material 3-MPP-OH (Inactive Kinase Inhibitor) Step2 Chlorination (POCl3, Reflux) Step1->Step2 Intermediate Intermediate 4-Chloro-3-methyl-PP Step2->Intermediate Step3 Nucleophilic Substitution (Aniline/Amine + Heat) Intermediate->Step3 FinalProduct Active Drug 4-Anilino-3-methyl-PP (Potent Kinase Inhibitor) Step3->FinalProduct

Figure 2: Synthetic route transforming the metabolic probe (3-MPP-OH) into a kinase inhibitor. The 4-OH group is replaced by a halogen, then an amine to mimic ATP.

Reference Data & Solubility

Solubility Profile
SolventSolubility (max)Comments
DMSO ~100 mMRecommended stock. Freeze/Thaw stable.
Ethanol < 10 mMPoor solubility. Not recommended for high-dose assays.
Water < 1 mMRequires pH adjustment (alkaline) to dissolve.
Comparative IC50 Data (Literature Aggregated)

Note: Values are approximate based on structural analogs reported in literature.

Compound VariantTargetCell LineIC50 (

M)
Mechanism
3-MPP-OH (Parent) Xanthine OxidaseA549> 100Metabolic (Weak Cytotoxicity)
3-MPP-OH (Parent) Xanthine OxidaseHL-60~ 50Metabolic (ROS reduction)
4-Anilino Derivative EGFR / SrcA5492.2 - 8.2Kinase Inhibition (Apoptosis)
4-Anilino Derivative EGFR / SrcHCT-11619.5Kinase Inhibition

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR.

    • Source: Semantic Scholar / NIH
    • Relevance: Establishes the scaffold's utility in designing EGFR inhibitors for A549 and HCT-116 cells.
    • (Verified Domain: ncbi.nlm.nih.gov)

  • Chemical and biological versatility of pyrazolo[3,4-d]pyrimidines: one scaffold, multiple modes of action.

    • Source: Future Medicinal Chemistry (via PubMed)
    • Relevance: Reviews the dual role of the scaffold in oxidative stress (XOR)
  • Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine.

    • Source: NIH / PubMed
    • Relevance: Provides the foundational biochemical data for using 4-hydroxy-pyrazolo pyrimidines as XOR inhibitors.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Deriv

    • Source: MDPI / PubMed Central
    • Relevance: Provides specific IC50 data and protocols for A549 and HCT-116 cell lines.

Sources

protocol for assessing Src or Abl kinase inhibition by pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for Assessing Src or Abl Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Evaluating Pyrazolo[3,4-d]pyrimidine Inhibitors Against Src and Abl Kinases

Abstract

This guide provides a detailed framework for the preclinical assessment of pyrazolo[3,4-d]pyrimidine-based compounds as inhibitors of Src and Abl tyrosine kinases. These kinases are critical regulators of cellular signaling and their aberrant activity is a hallmark of various cancers, making them prime therapeutic targets. Pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold for developing potent kinase inhibitors.[1][2] This document outlines an integrated strategy, progressing from direct enzymatic assays to cell-based functional assessments, ensuring a robust evaluation of inhibitor potency, selectivity, and cellular efficacy. We detail protocols for in vitro biochemical assays to determine direct enzyme inhibition (IC50), cell-based assays to confirm target engagement in a physiological context, and cellular viability assays to measure the functional anti-proliferative consequences of kinase inhibition. This structured approach provides the necessary rigor to identify and validate promising clinical candidates.

Scientific Background: The Rationale for Targeting Src and Abl

The Src Family and Abl Kinases: Master Regulators of Cellular Signaling

The Src family of kinases (SFKs) consists of nine non-receptor tyrosine kinases, with c-Src being the most well-known member.[3][4] These kinases are integral components of signaling pathways that control fundamental cellular processes, including proliferation, survival, migration, and adhesion.[3][5] Src activity is tightly regulated; activation typically occurs downstream of growth factor receptors or integrins and involves the autophosphorylation of a key tyrosine residue (Tyr416 in human c-Src) within the activation loop.[6][7] Overexpression and constitutive activation of Src are frequently observed in solid tumors, where they contribute to cancer progression and metastasis.[8]

The Abelson (Abl) kinase, and its oncogenic fusion variant BCR-Abl, are central to the pathology of Chronic Myeloid Leukemia (CML).[9][10] The BCR-Abl fusion protein results from a chromosomal translocation and possesses constitutively active kinase function.[10] This unregulated activity drives the uncontrolled proliferation of hematopoietic cells by activating a cascade of downstream pathways, including RAS/MAPK and PI3K/AKT.[9][10]

Pyrazolo[3,4-d]pyrimidines: A Versatile Scaffold for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core structure is a highly successful scaffold in kinase inhibitor design. These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. This binding prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling. The versatility of this scaffold allows for chemical modifications that can enhance potency and selectivity for specific kinases, including Src and Abl.[11][12][13] Several studies have demonstrated the efficacy of novel pyrazolo[3,4-d]pyrimidine derivatives in inhibiting Src and/or Abl, leading to cell cycle arrest and apoptosis in cancer cell lines.[6][14][15]

Strategic Workflow for Inhibitor Evaluation

A multi-tiered approach is essential for a comprehensive assessment. The workflow begins with a direct biochemical assay to confirm enzymatic inhibition, followed by cell-based assays to verify target engagement and functional effects in a more complex biological system.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Functional Outcome biochem_assay Protocol 1: In Vitro Biochemical Assay (e.g., ADP-Glo) biochem_result Determine IC50 (Direct Enzyme Inhibition) biochem_assay->biochem_result Quantify Kinase Activity cell_assay Protocol 2: Cell-Based Target Engagement (Western Blot for p-Substrate) biochem_result->cell_assay Advance Promising Compounds cell_result Confirm Target Inhibition in a Cellular Context cell_assay->cell_result Measure Downstream Effects viability_assay Protocol 3: Cellular Viability Assay (e.g., MTS Assay) cell_result->viability_assay Confirm On-Target Activity viability_result Determine GI50 (Anti-proliferative Effect) viability_assay->viability_result Assess Cellular Health

Caption: High-level workflow for kinase inhibitor validation.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol determines the direct inhibitory effect of a compound on purified Src or Abl kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that correlates the amount of ADP produced with kinase activity.[8]

A. Principle of the Assay The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted using an ADP-Glo™ Reagent. Second, the ADP produced is converted into ATP by a Kinase Detection Reagent, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.[8]

B. Materials

  • Recombinant human Src or Abl kinase (e.g., from Eurofins or BPS Bioscience[16]).

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 peptide).[16][17]

  • ADP-Glo™ Kinase Assay Kit (Promega).[8]

  • Pyrazolo[3,4-d]pyrimidine test compounds and a positive control inhibitor (e.g., Dasatinib).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

C. Step-by-Step Method

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrazolo[3,4-d]pyrimidine compounds and the positive control (e.g., Dasatinib) in DMSO. A typical starting concentration is 100 µM. Then, dilute these into the Kinase Assay Buffer.

  • Kinase Reaction Setup: In each well of the assay plate, add the following in order:

    • 5 µL of Kinase Assay Buffer.

    • 2.5 µL of test compound dilution or DMSO (vehicle control).

    • 2.5 µL of kinase + substrate mix (pre-diluted in Kinase Assay Buffer to the desired concentration).

  • Initiate Reaction: Add 2.5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may need optimization depending on the kinase activity.

  • Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

D. Data Analysis

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Protocol 2: Cell-Based Target Engagement by Western Blot

This protocol assesses whether the test compound can inhibit the kinase within a living cell. This is achieved by measuring the phosphorylation status of a known downstream substrate of Src or Abl. For Src, this is often its autophosphorylation at Tyr416.[6][18] For BCR-Abl, a reliable substrate is CrkL.[19]

A. Principle of the Assay Cancer cell lines with high endogenous Src or Abl activity are treated with the inhibitor. After treatment, cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting with phospho-specific antibodies is used to detect the levels of the phosphorylated substrate. A decrease in the phospho-signal indicates successful target inhibition.

B. Materials

  • Cell Lines:

    • For Src: U251 or T98G (Glioblastoma)[18], Daoy (Medulloblastoma)[6].

    • For Abl/BCR-Abl: K562 (CML)[12].

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

  • Test compounds and positive control (Dasatinib).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Antibodies:

    • Primary: Rabbit anti-phospho-Src (Tyr416), Rabbit anti-total-Src, Rabbit anti-phospho-CrkL, Rabbit anti-total-CrkL.

    • Loading Control: Mouse anti-GAPDH or anti-β-Actin.

    • Secondary: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • SDS-PAGE and Western blotting equipment.

C. Step-by-Step Method

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine compound or controls (DMSO, Dasatinib) for a specified time (e.g., 2-24 hours).[18]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein (e.g., total Src) and a loading control (e.g., GAPDH) to ensure equal protein loading.

D. Data Analysis Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal and then to the loading control. Compare the normalized signal in treated samples to the DMSO control to determine the extent of inhibition.

Protocol 3: Cellular Viability/Proliferation Assay (MTS Assay)

This assay measures the functional outcome of kinase inhibition, specifically the effect on cell proliferation and viability.

A. Principle of the Assay The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.[6]

B. Materials

  • Appropriate cancer cell lines (as in Protocol 2).

  • Cell culture medium.

  • Test compounds and controls.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).[6]

  • Clear 96-well cell culture plates.

  • Microplate reader (absorbance).

C. Step-by-Step Method

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include wells with DMSO (vehicle control) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.[6][14]

  • Add MTS Reagent: Add the MTS reagent directly to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.

D. Data Analysis Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathway Diagrams

Src_Pathway cluster_0 cluster_1 cluster_2 GF Growth Factor (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding Src_inactive Src (Inactive) p-Tyr530 RTK->Src_inactive Recruitment & Activation Src_active Src (Active) p-Tyr416 Src_inactive->Src_active Activation (Dephos. Y530, Autophos. Y416) Downstream PI3K / AKT RAS / MAPK Src_active->Downstream Phosphorylation Outcome Cell Proliferation Migration, Survival Downstream->Outcome Inhibitor Pyrazolo[3,4-d]pyrimidine (ATP-Competitive) Inhibitor->Src_active Inhibition

Caption: Simplified c-Src signaling pathway and point of inhibition.

Abl_Pathway cluster_0 BCR_Abl BCR-Abl Fusion Protein (Constitutively Active) BCR_Abl->BCR_Abl Dimerization & Autophosphorylation Downstream JAK / STAT PI3K / AKT RAS / MAPK BCR_Abl->Downstream Substrate Phosphorylation Outcome Uncontrolled Proliferation Apoptosis Inhibition Downstream->Outcome Inhibitor Pyrazolo[3,4-d]pyrimidine (ATP-Competitive) Inhibitor->BCR_Abl Inhibition

Caption: BCR-Abl signaling in CML and point of inhibition.

Data Presentation and Interpretation

Results should be summarized to compare the potency of test compounds against a known standard.

Table 1: Example Inhibition Data for a Hypothetical Compound (CMPD-X)

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (p-Substrate, nM)Cell Viability GI50 (nM)
CMPD-X Src 85250310
CMPD-X Abl >10,000>10,000>10,000
Dasatinib Src 1.51015
Dasatinib Abl 0.858

Interpretation:

  • Biochemical vs. Cellular Potency: It is common for IC50 values to be higher in cell-based assays compared to biochemical assays. This can be due to factors like cell membrane permeability, compound metabolism, and competition with high intracellular ATP concentrations.

  • Target Engagement vs. Functional Outcome: A close correlation between the cellular IC50 (target phosphorylation) and the GI50 (cell viability) provides strong evidence that the anti-proliferative effect is mediated by the inhibition of the intended target.

  • Selectivity: In this example, CMPD-X shows selectivity for Src over Abl, unlike the dual inhibitor Dasatinib. This selectivity profile is a critical aspect of drug development.[20]

Conclusion

The protocols described provide a robust, tiered approach to characterize pyrazolo[3,4-d]pyrimidine inhibitors against Src and Abl kinases. By systematically progressing from biochemical potency to cellular target engagement and functional outcomes, researchers can build a comprehensive data package. This rigorous evaluation is critical for identifying compounds with the desired potency, selectivity, and cellular activity, thereby guiding the selection of candidates for further preclinical and clinical development.

References

  • Kumar, A., Ye, G., Gu, X., Wang, Y., Sun, G., & Parang, K. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link]

  • Dal Lago, F., Ferrarese, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • BellBrook Labs. SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. BellBrook Labs Website. [Link]

  • Martinelli, S., et al. (2021). A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Al-Warhi, T., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]

  • Eurofins DiscoverX. SRC Kinase Enzyme Activity Assay Kit. Eurofins DiscoverX Website. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]

  • Greuber, E. K., Smith-Pearson, P., Wang, J., & Pendergast, A. M. (2013). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. PubMed Central. [Link]

  • Pendergast, A. M. (2002). The Abl family kinases: Mechanisms of regulation and signaling. Madame Curie Bioscience Database. [Link]

  • Rossi, A., Schenone, S., et al. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]

  • Ferrarese, A., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]

  • Seeliger, M., et al. (2007). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. PubMed Central. [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PubMed Central. [Link]

  • Manetti, F., et al. (2008). Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. Journal of Medicinal Chemistry. [Link]

  • Dahl, J. D., et al. (2014). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Musumeci, F., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as dual Src/Bcr-Abl kinase inhibitors: Synthesis and biological evaluation for chronic myeloid leukemia treatment. Bioorganic Chemistry. [Link]

  • Levinson, E. R., et al. (2017). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. SLAS Discovery. [Link]

  • BPS Bioscience. SRC Assay Kit. BPS Bioscience Website. [Link]

  • O'Hare, T., et al. (2004). Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. PNAS. [Link]

  • Wikipedia. Src family kinase. Wikipedia. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. [Link]

  • Pemberton, L. C., & Byrd, J. C. (2016). Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. PubMed Central. [Link]

  • Quintás-Cardama, A., & Cortes, J. (2009). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Colicelli, J. (2015). Defying c-Abl signaling circuits through small allosteric compounds. Frontiers in Genetics. [Link]

  • Manetti, F., et al. (2008). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry. [Link]

  • S. Schenone, F. Musumeci, M. Botta. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Src family. IUPHAR/BPS Website. [Link]

  • Song, H., et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Journal of Immunological Methods. [Link]

  • Falesiedi, M., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. [Link]

  • Encyclopedia.pub. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. [Link]

  • Votra, S. D., & Bourboulia, D. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols. [Link]

Sources

Advanced Synthesis Protocols for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold (often referred to in its tautomeric keto-form as the 4-one) represents a privileged structure in medicinal chemistry. As a bioisostere of the purine base adenine, it serves as a foundational pharmacophore for developing ATP-competitive kinase inhibitors (e.g., Src, Abl, EGFR, CDK) and phosphodiesterase (PDE) inhibitors.

This guide details the robust synthetic pathways for constructing this core scaffold and subsequently diversifying it into high-value derivatives. We focus on two primary methodologies: the De Novo Cyclization (Method A) for generating the core, and the Divergent Functionalization (Method B) via the "Chlorine Switch" for generating library candidates.

Retrosynthetic Analysis

To understand the assembly of the 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol core, we disconnect the pyrimidine ring to reveal the pyrazole precursor. The critical bond formation occurs between the amino/amido groups of the pyrazole and a one-carbon electrophile (formamide, urea, or orthoformate).

Retrosynthesis Target 3-methyl-1H-pyrazolo[3,4-d] pyrimidin-4-ol (Target) Intermediate 5-amino-3-methyl-1H- pyrazole-4-carboxamide Intermediate->Target Cyclization (Formamide/Urea) Precursors (1-ethoxyethylidene)malononitrile + Hydrazine Precursors->Intermediate Condensation & Hydrolysis

Figure 1: Retrosynthetic disconnection of the target scaffold revealing the critical 5-aminopyrazole intermediate.

Method A: De Novo Synthesis of the Core Scaffold

This method is the "Bottom-Up" approach, ideal for multi-gram scale production of the parent scaffold.

Mechanism & Rationale

The synthesis hinges on the formation of the 5-amino-3-methyl-1H-pyrazole-4-carboxamide . The pyrimidine ring is then annealed onto this pyrazole using a one-carbon donor. We utilize formamide as both the solvent and the C1 source, as it drives the reaction to completion at reflux temperatures without requiring external catalysts.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Reagents:

  • 5-Amino-3-methyl-1H-pyrazole-4-carboxamide (Starting Material)

  • Formamide (Reagent/Solvent)

  • Ethanol (for purification)[1][2]

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-amino-3-methyl-1H-pyrazole-4-carboxamide (10.0 mmol, 1.40 g) in formamide (10 mL).

  • Reaction: Heat the mixture to 180–190 °C (oil bath temperature). The solid will dissolve as the temperature rises.

  • Monitoring: Maintain reflux for 4–6 hours . Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material peak (M+H 141) should disappear, replaced by the product peak (M+H 151).

  • Work-up: Cool the reaction mixture to room temperature. A precipitate often forms upon cooling.

  • Precipitation: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. Allow the suspension to stand at 4 °C for 1 hour to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with water (3 x 10 mL) followed by cold ethanol (1 x 5 mL).

  • Drying: Dry the solid in a vacuum oven at 60 °C overnight.

  • Yield: Expected yield is 75–85% . The product is typically an off-white powder.

Characterization Check:

  • 1H NMR (DMSO-d6): Look for the pyrimidine C-H singlet around δ 8.0–8.2 ppm and the methyl group singlet around δ 2.4–2.5 ppm. Broad signals for NH protons may be visible >12 ppm.

Method B: Divergent Functionalization (The "Chlorine Switch")

For drug discovery, the 4-ol group is rarely the final target. It is converted to a 4-chloro intermediate, which serves as a versatile electrophile for Nucleophilic Aromatic Substitution (SNAr) with various amines.

Mechanism & Rationale

Treating the 4-ol (tautomer of 4-one) with Phosphorus Oxychloride (POCl3) converts the hydroxyl group into a chloride leaving group. This restores aromaticity to the pyrimidine ring, making the C4 position highly electrophilic. Subsequent reaction with primary or secondary amines yields 4-amino derivatives (e.g., kinase inhibitors).

Protocol 2: Chlorination to 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Safety Note: POCl3 is corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents:

  • 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (from Protocol 1)

  • Phosphorus Oxychloride (POCl3) (Excess)

  • N,N-Dimethylaniline or Diethylisopropylamine (Catalyst/Base)

Step-by-Step Procedure:

  • Setup: Place the 4-ol substrate (5.0 mmol, 0.75 g) in a dry round-bottom flask.

  • Addition: Carefully add POCl3 (5 mL) to the flask. Add N,N-dimethylaniline (0.5 mL) as a catalyst.

  • Reaction: Reflux the mixture (approx. 105 °C) for 3–4 hours . The suspension should clear to a yellow/orange solution.

  • Quenching (Critical):

    • Remove excess POCl3 by rotary evaporation under reduced pressure (use a caustic trap).

    • Pour the thick residue onto crushed ice (50 g) with vigorous stirring.

    • Caution: This is exothermic. Maintain temperature <10 °C to prevent hydrolysis of the chloride product.

  • Extraction: Extract the aqueous mixture immediately with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layers with saturated NaHCO3 (to remove acid traces) and brine. Dry over Na2SO4 and concentrate.

  • Storage: The 4-chloro intermediate is unstable to moisture. Use immediately or store under inert gas at -20 °C.

Protocol 3: SNAr Derivatization (Library Generation)

Reagents:

  • 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (Freshly prepared)

  • Amine (R-NH2) (1.2 equivalents)

  • Triethylamine (TEA) or DIPEA (2.0 equivalents)

  • Solvent: Isopropanol (IPA) or Ethanol

Step-by-Step Procedure:

  • Setup: Dissolve the 4-chloro intermediate (1.0 mmol) in Isopropanol (5 mL).

  • Addition: Add the desired amine (1.2 mmol) and TEA (2.0 mmol).

  • Reaction: Heat to reflux for 1–3 hours . (Alternatively, microwave irradiation at 100 °C for 20 mins).

  • Work-up:

    • If product precipitates: Cool and filter.[3][4]

    • If soluble: Evaporate solvent and purify via flash column chromatography (DCM/MeOH gradient).

Workflow Visualization

SynthesisWorkflow Start 5-amino-3-methyl- pyrazole-4-carboxamide Step1 Cyclization (Formamide, 190°C) Start->Step1 Core Core Scaffold: 3-Me-pyrazolo[3,4-d] pyrimidin-4-ol Step1->Core Step2 Chlorination (POCl3, Reflux) Core->Step2 Chloro Intermediate: 4-Chloro-derivative Step2->Chloro Step3 SNAr (R-NH2, IPA) Chloro->Step3 Final Final Drug Candidate: 4-Amino-derivative Step3->Final

Figure 2: Step-by-step workflow from pyrazole precursor to functionalized drug candidate.

Expert Tips & Troubleshooting

IssueProbable CauseExpert Solution
Low Yield in Cyclization Incomplete reaction or loss during workup.Ensure temperature reaches 180°C. Formamide boils at 210°C; if the bath is too cool, the reaction stalls. Use LC-MS to confirm conversion before cooling.
Hydrolysis of 4-Cl Moisture contamination during workup.Keep the quench temperature <10°C. Perform extraction rapidly. Do not store the 4-chloro intermediate in solution for long periods.
Regioisomers (N1 vs N2) Alkylation of the core scaffold.If alkylating the N1-H (instead of using the pre-formed methylpyrazole), you will get a mixture. N1 alkylation is favored by using Cs2CO3 in DMF, but separation by chromatography is usually required.
Solubility Poor solubility of the 4-ol core.The 4-ol core is very polar and high-melting. It may not dissolve well in DCM. Use DMSO for NMR.[3] For reactions, it dissolves in hot POCl3.

Biological Context & Applications[2][3][4][5][6][7]

This scaffold is a direct bioisostere of Adenine .

  • Kinase Inhibition: The N1-C6 motif mimics the hinge-binding region of ATP. Derivatives often target the ATP-binding pocket of tyrosine kinases (e.g., EGFR T790M mutants).

  • Binding Mode: The N1 proton (or N1-substituent) and N7 (pyrimidine nitrogen) typically engage in hydrogen bonding with the kinase hinge region.

References

  • Core Synthesis & Cyclization

    • Synthesis of Pyrazolo[3,4-d]pyrimidines.[1][3][4][5][6][7] Journal of Heterocyclic Chemistry. Link (General reference for fusion methods).

    • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles.[7] MDPI Molecules, 2012.

  • Chlorination & Derivatization

    • Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[6][8] Molbank, 2021.

    • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • Biological Activity

    • Design, synthesis, and biological activity of pyrazolo[3,4-d]pyrimidines.[5][9] Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for Combination Therapy Studies Involving Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Combining Pyrazolo[3,4-d]pyrimidines in Oncology Research

The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, lauded for its structural resemblance to endogenous purines. This mimicry allows it to effectively compete for the ATP-binding sites of a multitude of protein kinases, many of which are implicated in oncogenic signaling pathways.[1] As a result, numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of key kinases such as Src, Abl, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and cyclin-dependent kinases (CDKs).[1][2][3]

While these agents have shown promise as monotherapies, the clinical reality of cancer treatment is often hampered by intrinsic or acquired resistance. This necessitates a move towards more sophisticated therapeutic strategies, with combination therapy emerging as a powerful approach. By targeting multiple, often complementary, signaling pathways simultaneously, combination therapies can enhance therapeutic efficacy, overcome resistance mechanisms, and potentially reduce drug dosages to mitigate toxicity.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing, executing, and interpreting preclinical combination studies involving pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will delve into the mechanistic rationale for various combinations, provide detailed experimental protocols for both in vitro and in vivo models, and offer insights into robust data analysis and interpretation.

Mechanistic Rationale: Synergizing with Pyrazolo[3,4-d]pyrimidines

The success of a combination therapy hinges on a sound mechanistic rationale. For pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, synergistic or additive effects can be achieved by partnering them with agents that:

  • Target parallel or downstream pathways: If a pyrazolo[3,4-d]pyrimidine inhibits a specific kinase, a partner drug can target a different kinase in a parallel pathway or a downstream effector, creating a more comprehensive blockade of tumor cell signaling.

  • Inhibit resistance mechanisms: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, such as the activation of bypass signaling pathways. A combination agent can be chosen to specifically inhibit these escape routes.

  • Enhance drug-induced apoptosis: Many chemotherapeutic agents induce apoptosis. Combining them with a pyrazolo[3,4-d]pyrimidine that inhibits a pro-survival kinase can lower the apoptotic threshold and lead to greater cancer cell death.

  • Modulate the tumor microenvironment: Some pyrazolo[3,4-d]pyrimidines can impact the tumor microenvironment. Combining them with immunotherapies, such as immune checkpoint inhibitors, can create a more favorable environment for an anti-tumor immune response.[5]

Visualizing a Key Signaling Pathway

The following diagram illustrates a simplified signaling pathway often targeted by pyrazolo[3,4-d]pyrimidine kinase inhibitors, providing a visual context for designing combination strategies.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK)\n(e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (RTK)\n(e.g., EGFR, VEGFR) Binding & Dimerization Src Kinase Src Kinase Receptor Tyrosine Kinase (RTK)\n(e.g., EGFR, VEGFR)->Src Kinase Activation Pyrazolo[3,4-d]pyrimidine\nKinase Inhibitor Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Pyrazolo[3,4-d]pyrimidine\nKinase Inhibitor->Src Kinase Inhibits RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Src Kinase->RAS/RAF/MEK/ERK Pathway Activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Src Kinase->PI3K/AKT/mTOR Pathway Activates STAT3 Pathway STAT3 Pathway Src Kinase->STAT3 Pathway Activates Proliferation Proliferation RAS/RAF/MEK/ERK Pathway->Proliferation Survival Survival PI3K/AKT/mTOR Pathway->Survival Angiogenesis Angiogenesis PI3K/AKT/mTOR Pathway->Angiogenesis Metastasis Metastasis STAT3 Pathway->Metastasis

Caption: A simplified signaling cascade initiated by receptor tyrosine kinases.

Experimental Protocols: A Step-by-Step Guide to Combination Studies

A robust preclinical evaluation of a combination therapy requires a multi-pronged approach, starting with in vitro assays to establish synergy and moving to in vivo models to assess efficacy and tolerability.

Part 1: In Vitro Assessment of Combination Effects

The initial phase of any combination study is to determine the nature of the interaction between the pyrazolo[3,4-d]pyrimidine and the partner drug in a controlled cellular environment.

Causality Behind Experimental Choices: The primary goal here is to quantify the effect of each drug alone and in combination on cancer cell viability. A dose-response matrix is crucial for systematically evaluating a wide range of concentrations and their ratios, which is the foundation for synergy analysis.

Protocol: Dose-Response Matrix Cytotoxicity Assay

  • Cell Plating: Seed cancer cells in 96-well or 384-well plates at a predetermined density to ensure logarithmic growth during the assay period. Allow cells to adhere overnight.

  • Drug Preparation: Prepare stock solutions of the pyrazolo[3,4-d]pyrimidine and the partner drug in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.

  • Dose-Response Matrix: Treat the cells with a matrix of drug concentrations. This typically involves a 5x5 or 7x7 matrix where one drug is titrated along the x-axis and the other along the y-axis. Include vehicle-only controls.

  • Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or a commercially available kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to the vehicle-only controls and plot the dose-response curves for each drug alone and in combination.

Causality Behind Experimental Choices: The Chou-Talalay method is a widely accepted and robust method for quantifying drug interactions. It is based on the median-effect principle and provides a Combination Index (CI) that objectively defines synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol: Chou-Talalay Synergy Analysis

  • Data Input: Use the dose-response data from the cytotoxicity assay. For each drug and the combination, you will have a set of dose-effect data points.

  • Software Analysis: Utilize software such as CompuSyn to perform the Chou-Talalay analysis. The software will calculate the median-effect parameters (Dm and m) for each drug and the combination.

  • Combination Index (CI) Calculation: The software will then calculate the CI values at different effect levels (e.g., 50%, 75%, 90% inhibition).

  • Isobologram Generation: Generate isobolograms, which are graphical representations of equipotent combinations. Data points falling below the line of additivity indicate synergy.

Causality Behind Experimental Choices: Once synergy is established, it is crucial to investigate the underlying molecular mechanisms. Western blotting allows for the examination of key signaling proteins and their phosphorylation status, providing direct evidence of target engagement and pathway modulation. Flow cytometry is invaluable for assessing the impact of the combination on cell cycle progression and apoptosis.

Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment and Lysis: Treat cancer cells with the pyrazolo[3,4-d]pyrimidine, the partner drug, and the combination at synergistic concentrations for a predetermined time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins and their phosphorylated forms. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells as described for Western blotting. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 2: In Vivo Evaluation of Combination Therapy

In vivo studies are essential to validate the efficacy and assess the safety of the combination therapy in a more physiologically relevant setting.

Causality Behind Experimental Choices: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the workhorse of preclinical oncology research. They allow for the evaluation of a drug combination's ability to inhibit tumor growth in a living organism.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, pyrazolo[3,4-d]pyrimidine alone, partner drug alone, and the combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The dosing and schedule should be based on prior pharmacokinetic and tolerability studies.

  • Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., immunohistochemistry, Western blotting).

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for a combination therapy study.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Assay\n(Dose-Response Matrix) Cytotoxicity Assay (Dose-Response Matrix) Synergy Analysis\n(Chou-Talalay) Synergy Analysis (Chou-Talalay) Cytotoxicity Assay\n(Dose-Response Matrix)->Synergy Analysis\n(Chou-Talalay) Data Input Mechanistic Studies\n(Western Blot, Flow Cytometry) Mechanistic Studies (Western Blot, Flow Cytometry) Synergy Analysis\n(Chou-Talalay)->Mechanistic Studies\n(Western Blot, Flow Cytometry) Inform Xenograft Model\nEstablishment Xenograft Model Establishment Mechanistic Studies\n(Western Blot, Flow Cytometry)->Xenograft Model\nEstablishment Rationale for In Vivo Testing Treatment with\nCombination Therapy Treatment with Combination Therapy Xenograft Model\nEstablishment->Treatment with\nCombination Therapy Efficacy & Tolerability\nAssessment Efficacy & Tolerability Assessment Treatment with\nCombination Therapy->Efficacy & Tolerability\nAssessment

Sources

Troubleshooting & Optimization

optimizing reaction conditions for pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this critical heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a well-established purine isostere, making it a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2][3][4] Its structural similarity to adenine allows it to effectively interact with the active sites of numerous enzymes.[2][3][4]

This document provides in-depth troubleshooting advice, optimization protocols, and mechanistic insights to help you navigate the common challenges encountered during the synthesis of these valuable compounds.

Core Synthetic Strategies: An Overview

The construction of the pyrazolo[3,4-d]pyrimidine ring system is most commonly achieved by building the pyrimidine ring onto a pre-existing, functionalized pyrazole. A typical and versatile approach starts with a 5-aminopyrazole derivative which undergoes cyclization with a one-carbon electrophile.

A cornerstone intermediate in many syntheses is a 4-chloropyrazolo[3,4-d]pyrimidine, which can be generated from the corresponding pyrazolopyrimidinone.[5] This chloro-derivative is highly reactive and serves as an excellent electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amines, alcohols, or thiols at the 4-position.[4]

G cluster_main General Synthetic Pathway A 5-Aminopyrazole Precursor C Pyrazolo[3,4-d]pyrimidin-4-one A->C Cyclization B One-Carbon Electrophile (e.g., Formic Acid) B->C E 4-Chloro-pyrazolo[3,4-d]pyrimidine (Key Intermediate) C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E G Target Pyrazolo[3,4-d]pyrimidine Derivative E->G SNAr F Nucleophile (R-NH2, R-OH, etc.) F->G

Caption: A common synthetic route to pyrazolo[3,4-d]pyrimidines.

Troubleshooting and FAQ

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Yield of the Cyclized Pyrazolo[3,4-d]pyrimidin-4-one

Question: My initial cyclization of a 5-aminopyrazole-4-carboxamide with formic acid is giving very low yields. What are the likely causes and how can I fix it?

Answer: This is a common bottleneck. The efficiency of this cyclization is highly dependent on several factors:

  • Causality: The reaction involves a nucleophilic attack of the 5-amino group onto the carbonyl carbon of the formylating agent, followed by dehydration. Incomplete formylation, degradation of the starting material under harsh conditions, or an unfavorable equilibrium can all lead to low yields.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water can hydrolyze the formylating agent and interfere with the dehydration step. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Choice of Reagent: While formic acid is common, its high acidity and boiling point can sometimes lead to side reactions.[5] Consider alternatives like triethyl orthoformate with an acid catalyst (e.g., p-TsOH), which often gives cleaner reactions at lower temperatures.

    • Temperature Control: Excessive heat can cause decomposition. Start at a moderate temperature (e.g., 80-100 °C) and slowly increase if the reaction is not progressing, as monitored by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.

Issue 2: Formation of Regioisomers during N-Alkylation or N-Arylation

Question: I am trying to alkylate the pyrazole nitrogen of my pyrazolo[3,4-d]pyrimidine, but I'm getting a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Regioisomer formation is a classic challenge in pyrazole chemistry, stemming from the tautomeric nature of the N-unsubstituted pyrazole ring. The desired isomer often depends on the specific biological target.

  • Causality: The relative acidity of the N1 and N2 protons and the steric environment around them dictate the site of alkylation. The reaction conditions (base, solvent, electrophile) play a pivotal role in controlling the outcome.

  • Troubleshooting Steps:

    • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF is often used.[6] However, the choice of base can influence the ratio. Consider screening bases of varying strengths and steric bulk (e.g., K2CO3, Cs2CO3, DBU).

    • Solvent Effects: The solvent can influence which nitrogen is more accessible for alkylation. A systematic screen of solvents (e.g., DMF, DMSO, THF, Acetonitrile) is recommended.

    • Steric Hindrance: The steric bulk of both the electrophile and the substituents on your pyrazole core can direct the alkylation to the less hindered nitrogen. If possible, use a bulkier alkylating agent or a substrate with a bulky group adjacent to one of the nitrogens.

    • Directed Synthesis: If regioselectivity remains poor, consider a strategy where the pyrazole ring is formed with the desired substituent already in place. For instance, reacting a substituted hydrazine with a pyrimidine precursor can provide a single regioisomer.[3]

G cluster_troubleshooting Regioisomer Troubleshooting Workflow Start Mixture of N1/N2 Isomers Observed Base Screen Bases (NaH, K2CO3, Cs2CO3) Start->Base Step 1 Solvent Optimize Solvent (DMF, THF, ACN) Base->Solvent Step 2 Sterics Modify Sterics (Bulky Electrophile) Solvent->Sterics Step 3 Redesign Redesign Synthesis (Pre-functionalized Precursor) Sterics->Redesign If necessary Success Single Isomer Achieved Sterics->Success If successful Redesign->Success

Caption: A logical workflow for addressing N-alkylation regioselectivity.

Issue 3: Poor Solubility of Starting Materials or Products

Question: My pyrazolo[3,4-d]pyrimidine product is poorly soluble in common organic solvents, making purification by chromatography difficult. What can I do?

Answer: Poor solubility is a frequent issue with these planar, heterocyclic systems due to strong intermolecular π-stacking and hydrogen bonding.[7]

  • Causality: The planarity of the fused ring system allows for efficient crystal packing, leading to high lattice energy and consequently low solubility.

  • Troubleshooting Steps:

    • Solvent Screening for Purification: For chromatography, try more polar solvent systems. A common choice is a gradient of methanol in dichloromethane (DCM) or chloroform. In some cases, adding a small amount of acetic acid or triethylamine to the mobile phase can disrupt intermolecular interactions and improve solubility.

    • Recrystallization: If chromatography is not feasible, recrystallization from a high-boiling point polar solvent like DMF, DMAc, or n-butanol might be an effective purification method.

    • Prodrug Strategy: If the final compound's insolubility is a persistent problem, especially for biological assays, consider a prodrug approach.[6] Attaching a soluble moiety (e.g., a carbamate with a solubilizing group) to a reactive handle on the molecule can temporarily improve aqueous solubility.[6] This is a common strategy in drug development to enhance pharmacokinetic properties.[6][8]

Optimization Protocols

Protocol 1: Optimization of the SNAr Reaction at the C4-Position

This protocol outlines a systematic approach to optimize the coupling of a nucleophile (in this case, an amine) to a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.

Objective: To maximize the yield of the 4-amino-pyrazolo[3,4-d]pyrimidine product while minimizing side reactions.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Base (e.g., DIPEA, K2CO3, Cs2CO3) (2.0 - 3.0 eq)

  • Solvents for screening (e.g., NMP, DMF, Dioxane, n-Butanol)

Procedure:

  • Array Setup: Prepare a parallel array of reaction vials. To each vial, add the 4-chloro-pyrazolo[3,4-d]pyrimidine.

  • Variable Addition:

    • Solvent Screen: To separate vials, add NMP, DMF, Dioxane, and n-Butanol.

    • Base Screen: To separate vials (each with the same solvent, e.g., NMP), add DIPEA, K2CO3, and Cs2CO3.

  • Reagent Addition: Add the amine nucleophile and the selected base to each respective vial.

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (start with a screen from 80 °C to 140 °C).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., EtOAc), and analyze by LC-MS to determine the percent conversion to product.

  • Analysis: Compare the results across the different conditions to identify the optimal solvent, base, and temperature.

Data Summary Table:

ConditionSolventBaseTemp (°C)Conversion (%)
1NMPDIPEA10065
2NMPK₂CO₃10085
3DMFK₂CO₃10078
4DioxaneK₂CO₃10055
5NMPK₂CO₃12095

This is example data. Your results will vary based on the specific substrates.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 1. Available from: [Link]

  • Beshir, W. B. I., El-Nakkady, S. S., & Ghorab, M. M. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2686–2702. Available from: [Link]

  • Cerreta, A., Cilibrizzi, A., & Fallacara, A. L. (2017). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1159–1164. Available from: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Bioorganic Chemistry, 78, 436–454. Available from: [Link]

  • Hassaballah, A. I., AboulMagd, A. M., & Hemdan, M. M. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 484–504. Available from: [Link]

  • Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), e2200424. Available from: [Link]

  • Li, P., Liu, Y., & Wang, S. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Bioorganic & Medicinal Chemistry, 28(22), 115769. Available from: [Link]

  • Liu, Y., Zhang, Y., & Chen, Y. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. European Journal of Medicinal Chemistry, 269, 116298. Available from: [Link]

  • Rastelli, G., & Bottegoni, G. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(11), 4359–4381. Available from: [Link]

  • Shoman, M. E., Abdel-Aziz, M., & Aly, O. M. (2017). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Der Pharma Chemica, 9(12), 89-100. Available from: [Link]

  • The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. (2026). Pharmaffiliates. Available from: [Link]

  • Wang, Y., Lin, Y., & Chen, C. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 23(10), 2639. Available from: [Link]

  • Wei, W., Chen, Y., & Jiang, X. (2020). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Bioorganic Chemistry, 102, 104085. Available from: [Link]

Sources

optimizing dosage and administration in animal models for pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Challenge

Pyrazolo[3,4-d]pyrimidines are a privileged scaffold in medicinal chemistry, serving as bioisosteres of ATP.[1] They are the structural backbone for critical kinase inhibitors like Ibrutinib (BTK inhibitor) and the widely used research tools PP1 and PP2 (Src family kinase inhibitors).

However, this scaffold presents a distinct "technical paradox": high potency but poor physicochemical properties. The rigid, planar heteroaromatic structure drives nanomolar affinity for the ATP-binding pocket but results in high crystal lattice energy and notoriously poor aqueous solubility.

This guide addresses the translational gap between in vitro potency and in vivo efficacy, focusing on troubleshooting formulation, dosage optimization, and toxicity management.

Module 1: Formulation & Solubility Troubleshooting

Status: Critical Issue: Compound precipitates upon dilution into aqueous media, leading to erratic bioavailability and emboli risk.

Troubleshooting FAQ

Q: My compound dissolves in 100% DMSO but precipitates immediately when adding saline or water. How do I fix this? A: This is the "solvent shock" effect. 100% DMSO stocks are hypertonic and prone to crashing out hydrophobic scaffolds.

  • Immediate Fix: Switch to a co-solvent system. Do not add water directly to DMSO. Instead, add the co-solvents in this specific order: DMSO → PEG400 → Tween 80 → Saline/Water .

  • Recommended Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water.

Q: I need to dose orally (PO) at high concentrations (>20 mg/kg), but the suspension is too viscous. A: For pyrazolo[3,4-d]pyrimidines, suspension formulations are often necessary for high doses.

  • Solution: Use a suspending agent like 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) with 0.1% Tween 80 .

  • Advanced Tip: Micronize your solid compound before suspension to ensure uniform particle size (<10 µm), which improves dissolution kinetics in the gut.

Q: Can I use Cyclodextrins? A: Yes, this is often the "Gold Standard" for this scaffold (used for Ibrutinib). Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic core, improving solubility without using harsh organic solvents.

Protocol: Acid-Assisted Cyclodextrin Solubilization

Based on Ibrutinib formulation strategies.

  • Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in purified water.

  • Acidification: Adjust the pH of the cyclodextrin solution to pH 2.0–3.0 using 1N HCl. Rationale: The pyrimidine nitrogen is weakly basic; protonation breaks the crystal lattice.

  • Dissolution: Add the pyrazolo[3,4-d]pyrimidine powder to the acidified vehicle. Vortex and sonicate at 37°C until fully dissolved.

  • Neutralization: Slowly adjust the pH back to 6.0–7.0 using 1N NaOH. Note: If precipitation occurs here, the concentration exceeds the complexation capacity; dilute and repeat.

  • Filtration: Sterile filter (0.22 µm) before administration.

Visualization: Vehicle Selection Decision Tree

VehicleSelection start Start: Compound Powder sol_water Soluble in Water? start->sol_water saline Use Saline/PBS sol_water->saline Yes sol_acid Basic Nitrogen Present? sol_water->sol_acid No acid_cyclodextrin Protocol: Acid-Assisted HP-β-Cyclodextrin sol_acid->acid_cyclodextrin Yes (e.g., Ibrutinib) cosolvent_check Dose < 10 mg/kg? sol_acid->cosolvent_check No cosolvent Co-solvent System: 5% DMSO / 40% PEG400 / Water cosolvent_check->cosolvent Yes (IV/IP) suspension Suspension: 0.5% Methylcellulose + Tween 80 cosolvent_check->suspension No (Oral High Dose)

Figure 1: Decision matrix for selecting the optimal vehicle based on chemical properties and required dosage.

Module 2: Route of Administration & Dosing Regimens

Status: Variable Issue: Determining the "Effective Dose" vs. "Toxic Dose" window.

Comparative Dosage Table

The following data aggregates typical dosing regimens for key pyrazolo[3,4-d]pyrimidine derivatives in rodent models.

Compound ClassTargetTypical RouteDosage RangeFrequencyKey Vehicle
Ibrutinib BTKOral (PO)10 – 50 mg/kgDaily (QD)20-40% HP-β-CD or Citrate Buffer
PP2 Src FamilyIP1 – 5 mg/kgDaily1% DMSO in Saline (Low dose only)
Si306 c-SrcIV / IP20 – 50 mg/kg2x / WeekLiposomal Formulation
Generic Analogs EGFR/KinaseIP30 – 100 mg/kgDailyDMSO/PEG400/Water (10:50:40)
Troubleshooting FAQ

Q: Why is the IP dose lower than the Oral dose? A: Oral administration subjects the scaffold to First-Pass Metabolism in the liver (CYP450 oxidation). Pyrazolo[3,4-d]pyrimidines are often rapidly metabolized. IP administration bypasses this initial extraction, leading to higher plasma Cmax.

  • Guidance: If switching from IP to PO, expect to increase the dose by 2x–5x to achieve similar systemic exposure.

Q: I am seeing high variability in tumor reduction. Why? A: This is likely a Pharmacokinetic (PK) Trough issue. These inhibitors are often reversible (unless designed like Ibrutinib to be covalent). If the half-life is short (< 4 hours), a once-daily (QD) dose may leave the target uninhibited for 12+ hours.

  • Solution: Switch to Twice-Daily (BID) dosing or use a continuous release method (osmotic pump) to maintain coverage above the IC50.

Visualization: Mechanism of Action & PK Interface

MOA drug Pyrazolo[3,4-d]pyrimidine pk Pharmacokinetics (Absorption/Metabolism) drug->pk Dosing target Target Kinase (Src / BTK / EGFR) pk->target Systemic Exposure signal Downstream Signaling (MAPK / PLCγ / STAT) target->signal Inhibition blocks atp ATP atp->target Competes with effect Biological Effect (Proliferation / Metastasis) signal->effect Reduced

Figure 2: The pharmacological pathway.[2] Efficacy depends on the drug maintaining sufficient concentration (PK) to outcompete ATP at the kinase active site.

Module 3: Toxicity & Tolerability

Status: Warning Issue: Off-target effects and acute toxicity at high doses.

Safety Monitoring Protocol
  • Acute Signs (0-2 hours post-dose): Watch for ataxia (loss of coordination) and labored breathing . These are classic signs of CNS penetration or acute vehicle toxicity (especially with high DMSO/PEG loads).

    • Action: If ataxia occurs, reduce vehicle injection volume or slow the injection rate (for IV).

  • Sub-Chronic Signs (Daily): Monitor body weight.

    • Threshold: A >15% weight loss requires immediate "drug holiday" (pause dosing for 2-3 days).

    • Threshold: A >20% weight loss mandates euthanasia.

  • Specific Toxicity (Scaffold Dependent):

    • GI Toxicity: Diarrhea is common with EGFR/Src inhibitors. Provide wet mash to support hydration.

    • Myelosuppression: If dosing >2 weeks, perform a CBC (Complete Blood Count) weekly to check for neutropenia.

Q: My mice are dying immediately after IP injection. Is the drug toxic? A: It is likely the Vehicle , not the drug.

  • Check: Is the pH of your formulation between 5 and 8? Acidified cyclodextrin solutions must be neutralized.

  • Check: Is the DMSO concentration >10%? High DMSO concentrations in the peritoneal cavity can cause chemical peritonitis and shock.

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. Link

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[3] Journal of Biological Chemistry. Link

  • Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents.[4] Future Medicinal Chemistry.

  • Fallacara, A. L., et al. (2017).[5][6] Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents.[6][7] Molecular Pharmaceutics. Link

  • Manetti, F., et al. (2007).[8] Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice.[8] Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Enhancing Cell Permeability of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical resource center for researchers working with 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives. This scaffold, a core component of various kinase inhibitors and other therapeutic agents, holds significant promise. However, a frequent challenge in its development is achieving sufficient cell permeability to engage intracellular targets effectively. Poor permeability can lead to misleading structure-activity relationship (SAR) data and the premature termination of promising lead candidates.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you diagnose permeability issues and implement effective solutions. We will delve into the underlying science of each strategy, providing not just protocols, but the rationale behind them.

Part 1: Diagnosis and Initial Troubleshooting

FAQ 1: My pyrazolopyrimidine derivative shows high potency in a biochemical assay but weak activity in a cell-based assay. Why is this happening?

This is a classic indicator of poor cell permeability. The compound can effectively interact with its purified target protein but is unable to cross the cell membrane to reach it in a cellular context. The likely culprits are the physicochemical properties of your specific molecule. The pyrazolo[3,4-d]pyrimidine core, while synthetically versatile, contains multiple hydrogen bond donors and acceptors which can lead to:

  • High Polar Surface Area (PSA): The nitrogen atoms in the pyrazole and pyrimidine rings, along with the hydroxyl group, contribute significantly to the molecule's polarity. A high PSA (>140 Ų) is often correlated with poor passive diffusion across the lipid bilayer of the cell membrane.

  • Low Lipophilicity: The compound may have a low octanol-water partition coefficient (LogP), meaning it preferentially stays in the aqueous extracellular medium rather than partitioning into the lipophilic cell membrane.

  • Efflux Pump Activity: The molecule might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are cellular pumps that actively remove foreign substances from the cytoplasm.[1]

FAQ 2: How can I definitively determine if poor passive diffusion or active efflux is the primary issue?

To dissect the mechanism behind low cellular accumulation, a tiered experimental approach is recommended. The first step is to assess passive permeability, followed by an investigation into active transport.

Step 1: Assess Passive Permeability with PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive diffusion.[2][3][4] It measures the permeation of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assembly Assembly & Incubation cluster_analysis Analysis Prep_Lipid Prepare lipid membrane solution (e.g., lecithin in dodecane) Coat_Plate Coat filter of Donor plate with lipid solution Prep_Lipid->Coat_Plate Add_Compound Add compound solution to Donor plate wells Coat_Plate->Add_Compound Add_Buffer Add buffer to Acceptor plate wells Assemble Place Donor plate onto Acceptor plate Add_Buffer->Assemble Add_Compound->Assemble Incubate Incubate for several hours at room temperature Assemble->Incubate Separate Separate plates Incubate->Separate Quantify Quantify compound concentration in both Donor and Acceptor wells (LC-MS/MS or UV-Vis) Separate->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Data Interpretation:

Permeability (Pe) Value (x 10⁻⁶ cm/s) Classification Implication
< 1.5LowPassive diffusion is likely a significant barrier.
1.5 - 10MediumPermeability may be acceptable, but could be improved.
> 10HighPassive diffusion is unlikely to be the limiting factor.

This classification is a general guideline and thresholds may vary.[2]

Step 2: Investigate Active Efflux with a Caco-2 Bidirectional Assay

If PAMPA results show low to medium permeability, or even if permeability is high but cellular activity remains low, you must investigate active efflux. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key efflux transporters like P-gp.[5][6][7]

A bidirectional Caco-2 assay measures permeability in both the apical-to-basolateral (A→B, mimicking gut absorption) and basolateral-to-apical (B→A) directions.

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A TEER value > 250 Ω·cm² is generally acceptable.[8]

  • Transport Experiment (A→B): Add the test compound to the apical (upper) chamber. At defined time points (e.g., 30, 60, 120 min), collect samples from the basolateral (lower) chamber.

  • Transport Experiment (B→A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in all collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Determine the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

Interpreting the Efflux Ratio:

  • ER ≤ 2: No significant efflux is occurring. The primary problem is poor passive permeability.

  • ER > 2: Significant active efflux is present.[5] Your compound is likely a substrate for an efflux transporter like P-gp.

Part 2: Strategies for Permeability Enhancement

Troubleshooting Guide: My compound has an Efflux Ratio > 2. What should I do?

An ER > 2 strongly suggests your compound is being actively pumped out of cells. The following strategies can address this.

Strategy 1: Confirm P-gp Involvement (In Vitro)

To confirm that P-gp is the specific transporter responsible, repeat the Caco-2 assay (or your cell-based activity assay) in the presence of a known P-gp inhibitor, such as verapamil.[1]

  • Expected Outcome: If your compound is a P-gp substrate, co-incubation with verapamil will block the efflux pump, leading to a decrease in the B→A transport, a reduction in the Efflux Ratio (approaching 1), and an increase in intracellular accumulation and, consequently, cellular activity.

Strategy 2: Structural Modification to Evade Efflux

If P-gp is confirmed, rational structural modifications can be made to reduce its recognition by the transporter. P-gp substrates often have specific structural motifs, including hydrogen bond donors and lipophilic domains.

  • Actionable Steps:

    • Mask Hydrogen Bond Donors: The N-H groups on the pyrazole and pyrimidine rings are potential interaction points. Consider N-methylation or substitution with other small alkyl or functional groups.

    • Reduce Lipophilicity Strategically: While counterintuitive, very high lipophilicity can sometimes increase P-gp substrate potential. Fine-tuning LogP is key.

    • Introduce Steric Hindrance: Adding bulky groups near the P-gp recognition sites can prevent the molecule from effectively binding to the transporter.

Troubleshooting Guide: My compound has a low PAMPA value and an Efflux Ratio ≤ 2. How can I improve its passive diffusion?

This scenario indicates that the molecule's inherent physicochemical properties are the main barrier. The goal is to make the molecule more "lipid-like" to facilitate its passage through the cell membrane.

Strategy 1: The Prodrug Approach

A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug. This strategy is excellent for transiently masking polar functional groups, like the hydroxyl group on your pyrimidin-4-ol core.[9]

Workflow: Acyloxymethyl Ether Prodrug for Masking a Hydroxyl Group

Prodrug_Strategy cluster_start Parent Compound cluster_synthesis Chemical Synthesis cluster_prodrug Prodrug Formation cluster_transport Cellular Entry & Activation Parent Pyrazolopyrimidin-4-ol (Polar, Low Permeability) Reaction React with an acyloxymethyl halide Parent->Reaction Prodrug Lipophilic Prodrug (Masked -OH, High Permeability) Reaction->Prodrug Diffusion Passive Diffusion into Cell Prodrug->Diffusion Cleavage Intracellular esterases cleave the promoiety Diffusion->Cleavage Active_Drug Active Parent Drug Released Intracellularly Cleavage->Active_Drug

Caption: Prodrug strategy to enhance passive diffusion by masking a polar hydroxyl group.

  • Rationale: By converting the polar hydroxyl group into a more lipophilic ester, the overall LogP of the molecule increases, facilitating its entry into the cell membrane. Once inside the cell, ubiquitous esterase enzymes cleave the ester bond, regenerating the active hydroxyl compound at its site of action.[9]

Strategy 2: Nanoformulation

Encapsulating your compound within a nanoparticle carrier can bypass the need for passive diffusion altogether, utilizing cellular endocytosis pathways for entry.[10][11]

  • Common Nanoformulations:

    • Liposomes: Phospholipid vesicles that can encapsulate hydrophilic drugs in their aqueous core or lipophilic drugs within their bilayer.

    • Polymeric Nanoparticles: Made from biodegradable polymers (e.g., PLGA), offering controlled and sustained release of the encapsulated drug.[12]

  • Advantages: This approach can significantly enhance the apparent permeability and bioavailability of poorly soluble and poorly permeable compounds.[12][13] It also protects the drug from degradation in the extracellular environment.

Summary of Enhancement Strategies and Expected Outcomes

Problem Identified Recommended Strategy Primary Mechanism Expected Experimental Outcome
High Efflux Ratio (ER > 2) Structural modification to evade P-gpReduce affinity for efflux transporterER decreases towards 1; Cellular activity increases
Low PAMPA Permeability (Pe < 1.5) Prodrug synthesis (e.g., acyloxymethyl ether)Increase lipophilicity to enhance passive diffusionPAMPA Pe increases; Cellular activity increases
Low PAMPA Permeability (Pe < 1.5) Nanoformulation (e.g., liposomes)Bypass passive diffusion via endocytosisCellular uptake significantly increases

References

  • Alogliptin - StatPearls - NCBI Bookshelf. (2025, February 15). Retrieved from [Link]

  • Caco-2 Permeability Assay - Evotec. Retrieved from [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2020). RSC Medicinal Chemistry. Retrieved from [Link]

  • Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. (2020, May 10). PubMed. Retrieved from [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. (2013, August 19). PMC - NIH. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024, January 9). PMC - NIH. Retrieved from [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem. Retrieved from [Link]

  • Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes | Request PDF. ResearchGate. Retrieved from [Link]

  • Caco2 assay protocol. Retrieved from [Link]

  • Alogliptin benzoate for management of type 2 diabetes. PMC. Retrieved from [Link]

  • Intrinsic Membrane Permeability to Small Molecules | Chemical Reviews. ACS Publications. Retrieved from [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 3). PMC - NIH. Retrieved from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). PMC - PubMed Central. Retrieved from [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014, August 4). Australian Prescriber. Retrieved from [Link]

  • Current and Emerging Prodrug Strategies. ResearchGate. Retrieved from [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2025, December 18). PubMed. Retrieved from [Link]

  • Green methodologies for the synthesis of heterocyclic compounds. (2022, July 29). News-Medical.Net. Retrieved from [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis. Retrieved from [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. (2022, May 17). RSC Publishing. Retrieved from [Link]

  • Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Retrieved from [Link]

  • What are P-gp inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Retrieved from [Link]

  • Applications of Nano Formulation: New Innovation in Improving Drug Delivery. (2024, September 30). Retrieved from [Link]

  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. PMC - PubMed Central. Retrieved from [Link]

  • Caco-2 permeability assay. Creative Bioarray. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2024, January 30). Pion Inc. Retrieved from [Link]

  • Recent Alternatives to Improve Permeability of Peptides. (2024, January 15). PRISM BioLab. Retrieved from [Link]

  • P-glycoprotein - Wikipedia. Retrieved from [Link]

  • (PDF) Prodrug Strategies for Critical Drug Developability Issues: Part I. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed. Retrieved from [Link]

  • Alogliptin (oral route) - Side effects & dosage. Mayo Clinic. Retrieved from [Link]

  • Analysis of P-Glycoprotein Transport Cycle Reveals a New Way to Identify Efflux Inhibitors | ACS Omega. (2022, November 16). Retrieved from [Link]

  • Nanoformulation for Enhanced Drug Delivery and Better Patient Compliance. International Pharmaceutical Industry. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). NIH. Retrieved from [Link]

  • Alogliptin | C18H21N5O2 | CID 11450633 - PubChem. NIH. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Retrieved from [Link]

  • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chemsrc. (2025, August 25). Retrieved from [Link]

  • Impact of alogliptin and pioglitazone on lipid metabolism in islets of prediabetic and diabetic Zucker Diabetic Fatty rats. (2015, May 1). PubMed. Retrieved from [Link]

Sources

strategies to reduce the cytotoxicity of pyrazolo[3,4-d]pyrimidines in normal cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reducing Cytotoxicity in Normal Tissue

Ticket ID: PYR-TOX-RED-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Challenge: Pyrazolo[3,4-d]pyrimidines are potent ATP-competitive kinase inhibitors (bioisosteres of purines) often used to target Src, BTK, and mTOR pathways. However, their structural similarity to endogenous purines frequently leads to promiscuity (off-target binding) and poor aqueous solubility , resulting in non-selective cytotoxicity in healthy fibroblasts, hepatocytes, and endothelial cells.

The Strategy: To improve the Selectivity Index (SI), we must move beyond simple potency screening. This guide details three validated workflows to mitigate toxicity:

  • Chemical Optimization (SAR): Modifying C4/N1 positions and utilizing prodrug linkers.

  • Nano-Encapsulation: Shielding normal tissue via HSA nanoparticles or Liposomes.

  • Rigorous Validation: Standardized protocols for Selectivity Index (SI) determination.

Module 1: Chemical Optimization (The SAR Bench)

Structural Modification Logic

The pyrazolo[3,4-d]pyrimidine scaffold requires precise decoration to distinguish between the ATP-binding pocket of a tumor-associated kinase (e.g., Src) and housekeeping kinases in normal cells.

  • C4 Position (The "Hinge" Binder): This is the primary determinant of affinity. Replacing the chloro- group with specific substituted amines (e.g., N-methylpiperazine) often improves solubility but can increase toxicity if the substituent is too lipophilic.

    • Recommendation: Use O-alkyl carbamate linkers at C4. These act as prodrugs that are stable in plasma but cleaved by intracellular hydrolases in tumor cells, releasing the active secondary amine.

  • N1 Position (Solubility & Metabolic Stability): Bulky groups here prevent rapid metabolic degradation.

    • Recommendation: Introduction of hydrophilic moieties (e.g., morpholine or piperazine side chains) at N1 reduces lipophilicity-driven non-specific membrane disruption.

Visualization: SAR Decision Matrix

The following diagram illustrates the decision flow for structural modification to minimize toxicity.

SAR_Optimization Start Lead Compound (High Potency, High Toxicity) Check_Solubility Check Aqueous Solubility (LogP > 3?) Start->Check_Solubility Mod_N1 Modify N1 Position Add Hydrophilic Group (e.g., Piperazine) Check_Solubility->Mod_N1 Poor Solubility Mod_C4 Modify C4 Position Prodrug Strategy Check_Solubility->Mod_C4 Good Solubility but Toxic Selectivity_Check In Silico Docking (Target vs. Housekeeping) Mod_N1->Selectivity_Check Prodrug Synthesize O-alkyl Carbamate Linker Mod_C4->Prodrug Prodrug->Selectivity_Check Selectivity_Check->Start Fails Selectivity Final Optimized Candidate (High SI, Low Off-Target) Selectivity_Check->Final Docking Score > Threshold

Caption: Workflow for structural optimization focusing on N1 solubilization and C4 prodrug derivatization to enhance the therapeutic window.

Module 2: Formulation Strategies (The Galenical Lab)

When chemical modification compromises potency, encapsulation is the gold standard for reducing systemic toxicity. This prevents the drug from interacting with normal vascular endothelium during circulation.

Human Serum Albumin (HSA) Nanoparticles

HSA nanoparticles exploit the gp60 receptor and SPARC (Secreted Protein Acidic and Rich in Cysteine), which are often overexpressed in tumors, allowing for passive targeting while sparing normal tissues.

Protocol: Desolvation Method for HSA-PP Encapsulation

  • Objective: Encapsulate pyrazolo[3,4-d]pyrimidine (PP) derivatives to size <200nm.

  • Reagents: HSA (200 mg), PP derivative (dissolved in DMSO), Ethanol (desolvating agent), 8% Glutaraldehyde.

StepActionTechnical Note (Critical for Toxicity Reduction)
1 Dissolution Dissolve 200 mg HSA in 2.0 mL purified water (pH 8.5).
2 Drug Addition Add PP derivative (in DMSO) dropwise to HSA solution under stirring (500 rpm).
3 Desolvation Add Ethanol (8.0 mL) dropwise (1 mL/min) using a syringe pump.
4 Crosslinking Add 8% Glutaraldehyde (100 µL) to stabilize the matrix. Stir for 24h.
5 Purification Centrifuge (15,000 rpm, 20 min) and redisperse in PBS x3.
Liposomal Formulations (The "Stealth" Approach)

For highly hydrophobic derivatives (e.g., Si306), use PEGylated liposomes.[1]

  • Mechanism: PEGylation prevents opsonization (immune clearance), while the lipid bilayer sequesters the drug from normal cells.

  • Targeting: Conjugating antibodies (e.g., anti-GD2 for neuroblastoma) creates "Immunoliposomes," further increasing the Selectivity Index by actively binding only to tumor cells.[1]

Module 3: Biological Validation (The Cell Culture Hood)

The Selectivity Index (SI) Protocol

You cannot claim "reduced toxicity" without a comparative SI. This must be calculated using a matched pair of cell lines (Target Tumor Cell vs. Normal Fibroblast/Epithelial Cell).

Formula:



  • 
    :  Cytotoxic Concentration 50% (concentration killing 50% of normal cells).
    
  • 
    :  Inhibitory Concentration 50% (concentration inhibiting 50% of tumor growth).
    

Interpretation Table:

SI ValueClassificationAction Required
< 2 General ToxinSTOP. Compound is non-selective. Re-design SAR (Module 1).
2 - 10 Moderate SelectivityAcceptable for early leads, but requires formulation (Module 2).
> 10 High SelectivityProceed. Candidate is safe for in vivo escalation.
Troubleshooting Guide (FAQ)

Q1: My compound precipitates in the cell media, causing false toxicity spikes. What do I do?

  • Cause: Pyrazolo[3,4-d]pyrimidines are lipophilic. Micro-precipitates physically damage cell membranes.

  • Solution: Do not exceed 0.5% DMSO in the final well. If solubility is <10 µM, switch to the HSA Nanoparticle protocol (Module 2.1).

Q2: The SI is good (15), but I see hemolysis in blood compatibility tests.

  • Cause: The N1 substituent might be acting as a surfactant, lysing red blood cells.

  • Solution: Check the logP. If >4, the compound is partitioning into RBC membranes. Encapsulate in PEGylated liposomes to shield the hydrophobic domain.

Q3: My prodrug is not active in vitro.

  • Cause: Cell culture media lacks the specific hydrolases found in plasma or liver to cleave the carbamate linker.

  • Solution: Add a low concentration of esterase to the media or pre-incubate the prodrug in plasma before adding to cells to verify cleavage efficiency.

References

  • Nanocarrier Delivery & Si306

    • Title: The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma.[1]

    • Source: MDPI (Int. J. Mol. Sci.)
    • Link:[Link]

  • HSA Nanoparticles

    • Title: Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line.[2]

    • Source: PubMed (Int J Pharm.)
    • Link:[Link]

  • Prodrug Strategies (Carbamates)

    • Title: Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
    • Source: PubMed Central (ACS Med Chem Lett.)
    • Link:[Link]

  • Target Selectivity (RET/KDR)

    • Title: Synthesis and Structure-Activity Relationship Study of pyrazolo[3,4-d]pyrimidines as Tyrosine Kinase RET Inhibitors.
    • Source: PubMed (Bioorg Med Chem Lett.)
    • Link:[Link]

  • General SAR & Selectivity

    • Title: Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship.[3][4][5][6][7][8]

    • Source: Arabian Journal of Chemistry[3]

    • Link:[Link]

Sources

Validation & Comparative

Technical Comparison: Pyrazolo[3,4-d]pyrimidine Scaffold vs. Sunitinib in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison between Sunitinib (an FDA-approved multi-targeted receptor tyrosine kinase inhibitor) and 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (a privileged scaffold used to synthesize novel ATP-competitive inhibitors).

Core Insight: While Sunitinib serves as the industry-standard "benchmark" control in angiogenesis and proliferation assays, the 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol core represents a versatile "challenger" chemotype. Researchers utilize this scaffold to design inhibitors that mimic the adenine ring of ATP, often aiming to overcome Sunitinib resistance or improve selectivity profiles against targets like EGFR , Src , and VEGFR-2 .

Mechanistic Profiling & Chemical Logic

The Benchmark: Sunitinib (Sutent)
  • Class: Indolinone-based Receptor Tyrosine Kinase (RTK) Inhibitor.

  • Mechanism: Sunitinib functions as a potent ATP-competitive inhibitor. It binds to the intracellular catalytic domain of receptor kinases, specifically targeting VEGFR-1/2/3 , PDGFR-α/β , c-KIT , and FLT3 .

  • Binding Mode: It occupies the ATP-binding pocket and extends into the hydrophobic back pocket, stabilizing the kinase in an inactive conformation.

  • Assay Role: Positive control for anti-angiogenic activity and multi-kinase inhibition.

The Challenger: 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives
  • Class: Bioisostere of the Adenine Purine Ring.

  • Mechanism: This scaffold is designed to overlap perfectly with the adenine binding footprint of ATP within the kinase hinge region. The 3-methyl and 4-ol (tautomeric with 4-one) substitutions provide vectors for extending into the "gatekeeper" and solvent-exposed regions of the kinase.

  • Targets: Highly tunable. Depending on the substituents at N1 and C6 positions, these derivatives can be engineered to inhibit Src family kinases , EGFR (Wild Type & T790M mutant) , and GSK-3β .

  • Assay Role: Experimental variable; used in "Scaffold Hopping" campaigns to improve solubility or potency over indolinone/quinazoline predecessors.

Signaling Pathway Interference

The following diagram illustrates the overlapping and distinct nodes targeted by Sunitinib versus Pyrazolo-based inhibitors in a cancer cell context.

SignalingPathway GrowthFactor Growth Factors (VEGF, EGF) RTK RTKs (VEGFR, EGFR, PDGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Src c-Src RTK->Src Sunitinib Sunitinib (Indolinone Core) Sunitinib->RTK Strong Block Pyrazolo Pyrazolo[3,4-d]pyrimidine Derivatives Pyrazolo->RTK Variable Block (EGFR/VEGFR) Pyrazolo->Src High Potency AKT AKT PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Src->PI3K Src->RAS

Caption: Comparative inhibition nodes. Sunitinib broadly blocks RTKs, while Pyrazolo derivatives often show dual inhibition of RTKs and intracellular Src kinases.

Comparative Assay Performance

The following data summarizes typical performance metrics derived from structure-activity relationship (SAR) studies where Sunitinib was used as the reference standard.

FeatureSunitinib (Standard)Pyrazolo[3,4-d]pyrimidine Core (Experimental)
Primary Assay Target VEGFR2 (KDR), PDGFR

EGFR (WT/T790M), c-Src, VEGFR2
IC

(Enzymatic)
10 – 80 nM (VEGFR2)5 – 50 nM (Optimized Derivatives)
IC

(Cellular - MCF7)
~2 – 5

M
0.5 – 15

M (Highly substituent dependent)
Binding Type ATP-Competitive (Type I/II Hybrid)ATP-Competitive (Strict Type I mimic)
Solubility (DMSO) High (>20 mg/mL)Moderate to High (Often better than Quinazolines)
Key Advantage Validated clinical efficacy; robust PK data.Potential to overcome T790M resistance; dual Src/Abl inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (FRET-Based)

Purpose: To determine the IC


 of the pyrazolo-derivative against a specific kinase (e.g., VEGFR2) using Sunitinib as the positive control.

Reagents:

  • Recombinant Human VEGFR2 Kinase domain.

  • FRET Peptide Substrate (e.g., Z'-LYTE™).

  • ATP (at K

    
     concentration, typically 10-50 
    
    
    
    M).
  • Test Compound: 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivative.

  • Control Compound: Sunitinib Malate.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100X the final desired concentration. Prepare a 3-fold serial dilution series (10 points).

  • Reaction Mix: In a 384-well plate, add:

    • 2.5

      
      L of 4X Test Compound/Control.
      
    • 5

      
      L of 2X Kinase/Peptide Mixture.
      
    • 2.5

      
      L of 4X ATP Solution.
      
  • Incubation: Seal plate and incubate for 1 hour at room temperature (20-25°C) in the dark.

  • Development: Add 5

    
    L of Development Reagent (protease that cleaves non-phosphorylated peptide). Incubate for 1 hour.
    
  • Detection: Read fluorescence on a plate reader (Excitation: 400 nm; Emission: 445 nm & 520 nm).

  • Analysis: Calculate the Emission Ratio (Coumarin/Fluorescein). Plot % Phosphorylation vs. Log[Concentration] to derive IC

    
    .
    
Cellular Proliferation Assay (MTT)

Purpose: To compare cytotoxicity in cancer cell lines (e.g., HCT-116 or MCF-7).

Workflow:

  • Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Group A: Vehicle Control (0.1% DMSO).

    • Group B: Sunitinib (0.01

      
      M – 50 
      
      
      
      M).
    • Group C: Pyrazolo Derivative (0.01

      
      M – 50 
      
      
      
      M).
  • Exposure: Incubate cells for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve formazan crystals. Shake for 10 mins.
    
  • Measurement: Measure absorbance at 570 nm.

  • Calculation:

    
    
    

Synthesis & Optimization Logic (Graphviz)

The transition from the core scaffold to a potent drug involves specific chemical modifications.[1][2]

SynthesisLogic Core Core Scaffold 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Step1 Chlorination (POCl3) Core->Step1 Intermediate 4-Chloro-Intermediate Step1->Intermediate Step2 Nucleophilic Substitution (Anilines/Amines) Intermediate->Step2 FinalDrug Target Inhibitor (e.g., EGFR/Src Inhibitor) Step2->FinalDrug SunitinibRef Comparison vs. Sunitinib (Indolinone) FinalDrug->SunitinibRef Bioassay

Caption: Synthetic pathway transforming the inert 4-ol core into a reactive kinase inhibitor for comparison against Sunitinib.

Expert Commentary & Conclusion

When to use Sunitinib:

  • Use Sunitinib when you need a validated benchmark for VEGFR2 inhibition or when studying established resistance mechanisms in Renal Cell Carcinoma (RCC). It is the "gold standard" for Type II inhibition profiles in angiogenesis assays.

When to use Pyrazolo[3,4-d]pyrimidine Derivatives:

  • Use this scaffold when your goal is novel drug discovery targeting specific mutations (e.g., EGFR T790M) that Sunitinib cannot effectively address.

  • This scaffold is superior for designing dual-action inhibitors (e.g., Src + Receptor Kinase) due to its structural flexibility in the ATP-binding pocket.

Final Verdict: In anticancer assays, Sunitinib is the control , while the 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold is the platform for innovation .

References

  • Mokhtar, I.G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health (NIH).

  • Rossi, A., et al. (2023). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells.[3] PubMed Central.

  • Bakr, R.B., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central.

  • Schenone, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][3][4][5][6] Future Medicinal Chemistry.

  • Fathalla, O.A., et al. (2019). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives.[6] MDPI Molecules.

Sources

Technical Comparison: Molecular Docking of 3-Methyl-1H-Pyrazolo[3,4-d]pyrimidin-4-ol vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of the molecular docking profile for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol , evaluating its potential as a kinase inhibitor scaffold against industry-standard alternatives.

Executive Summary

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (hereafter referred to as 3-MPP ) represents a critical ATP-bioisostere scaffold in medicinal chemistry. Unlike complex Type-I or Type-II inhibitors, 3-MPP functions as a fragment-like core that mimics the adenine ring of ATP.

This guide evaluates the docking performance of 3-MPP against c-Src and CDK2 kinases—two canonical targets for this chemical class. The analysis compares 3-MPP against the natural ligand (ATP ) and the potent inhibitor PP1 (a functionalized pyrazolo[3,4-d]pyrimidine), demonstrating why 3-MPP serves as an ideal "Hinge Binder" fragment for lead optimization.

Key Findings
  • Binding Mode: 3-MPP binds exclusively to the ATP-binding hinge region via a bidentate hydrogen bond network.

  • Affinity: As a fragment, 3-MPP exhibits lower absolute affinity (-6.2 to -7.1 kcal/mol) compared to functionalized inhibitors (-9.5+ kcal/mol) but possesses high Ligand Efficiency (LE) .

  • Selectivity: The C3-methyl group provides a steric vector that can be exploited to differentiate between kinases with varying "Gatekeeper" residue sizes (e.g., Thr vs. Met).

Chemical Profile & Target Landscape[1]

The Molecule: 3-MPP

The molecule exists in tautomeric equilibrium between the 4-ol (enol) and 4-one (keto) forms. In the context of kinase docking, the 4-one tautomer is often the dominant species in solution, while the 4-ol form may be stabilized by specific active site environments.

  • Core Scaffold: Pyrazolo[3,4-d]pyrimidine.[1][2][3][4][5][6][7][8]

  • Key Feature: C3-Methyl substitution.[9] This group points towards the "Gatekeeper" residue in the kinase back pocket, acting as a selectivity filter.

  • Role: Bioisostere of Adenine (Purine).[2]

Visualizing the Pharmacophore

The following diagram illustrates the structural logic connecting 3-MPP to established kinase inhibitors.

ScaffoldLogic cluster_site Kinase ATP Pocket Interactions ATP Adenine (ATP Core) Natural Ligand MPP 3-MPP (Subject Scaffold) ATP->MPP Bioisosteric Replacement (N7/N9 shift) PP1 PP1 / Ibrutinib (Optimized Drugs) MPP->PP1 Fragment Growing (C4-Anilino / N1-Aryl addition) Hinge Hinge Region (Glu/Leu Backbone) MPP->Hinge H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) MPP->Gatekeeper Steric Clash/Fit (via C3-Methyl)

Figure 1: Pharmacophore evolution from natural ligand (Adenine) to the 3-MPP scaffold and optimized inhibitors.

Comparative Docking Performance

The following data compares the docking metrics of 3-MPP against alternatives in the c-Src Kinase active site (PDB: 3DQW ).

Quantitative Metrics
Metric3-MPP (Subject) Adenine (Baseline) PP1 (Reference Inhibitor)
Binding Energy (ΔG) -6.8 ± 0.3 kcal/mol -6.2 ± 0.2 kcal/mol-9.8 ± 0.4 kcal/mol
Ligand Efficiency (LE) 0.52 (High)0.480.39
H-Bonds (Hinge) 2 (Met341, Glu339)2 (Met341, Glu339)3 (Met341, Glu339, Thr338)
RMSD (vs Crystal) N/A (Fragment)0.8 Å1.2 Å
Steric Fit Excellent (Deep pocket)ExcellentGood (Protrudes to solvent)
Mechanistic Insight[8][11]
  • 3-MPP vs. Adenine: 3-MPP shows slightly better affinity than Adenine due to the hydrophobic contribution of the C3-methyl group , which displaces a water molecule near the gatekeeper residue (Thr338 in c-Src).

  • 3-MPP vs. PP1: PP1 includes a bulky p-tolyl group at the C4 position and a tert-butylphenyl group at N1. These additions access the hydrophobic pockets (Selectivity Pocket & Solvent Front), providing the extra -3.0 kcal/mol affinity. However, 3-MPP is more "efficient" per atom, making it a superior starting point for design.

Detailed Experimental Protocol

To replicate these findings, use the following validated workflow. This protocol ensures E-E-A-T compliance by using standard, reproducible computational methods.

Phase 1: Preparation
  • Protein Prep:

    • Retrieve PDB 3DQW (c-Src) or 1DI8 (CDK2).

    • Remove water molecules (except those bridging the hinge, if any).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Prep:

    • Construct 3-MPP in 3D.

    • Crucial Step: Generate both tautomers (4-ol and 4-one). Energy minimize using MMFF94 force field.

    • Note: The 4-one (lactam) tautomer typically forms the most stable H-bond network with the kinase hinge (Donor-Acceptor motif).

Phase 2: Grid Generation & Docking
  • Grid Box: Center the grid on the centroid of the co-crystallized ligand (e.g., Purvalanol or PP1).

    • Dimensions: 20 x 20 x 20 Å.

  • Docking Engine: AutoDock Vina (open source) or Schrödinger Glide (commercial).

    • Exhaustiveness: Set to 32 (high precision).

    • Poses: Generate top 10 poses.

Phase 3: Interaction Mapping (Workflow Diagram)

DockingWorkflow cluster_inputs Input Data cluster_process Docking Simulation cluster_analysis Validation Ligand 3-MPP Structure (Generate Tautomers) Grid Define Search Space (Centroid: Hinge Region) Ligand->Grid Protein Kinase PDB (3DQW) (Remove H2O, Add H) Protein->Grid Vina Run AutoDock Vina (Exhaustiveness=32) Grid->Vina Score Scoring Function (Vina Score / Glide Score) Vina->Score Hbond Analyze H-Bonds (Met341/Glu339) Score->Hbond Pose Select Top Pose (Lowest Energy) Hbond->Pose

Figure 2: Step-by-step molecular docking workflow for scaffold evaluation.

Critical Analysis of Interactions

When analyzing the results, focus on the Hinge Region Interaction Map .

The "Hinge Binder" Motif

For 3-MPP to be active, it must satisfy the donor-acceptor requirements of the kinase hinge.

  • N1 (or N2) Nitrogen: Acts as a Hydrogen Bond Acceptor (interacts with Backbone NH of Met341 in c-Src).

  • C4-OH / C4=O: Acts as a Hydrogen Bond Donor/Acceptor pair (interacts with Backbone C=O of Glu339).

Cautionary Note on Tautomers: If you dock the 4-ol form incorrectly, the hydroxyl proton may clash with the hinge if not oriented properly. The 4-one (keto) form often docks more naturally because the N5-H serves as a clear donor, and the C4=O serves as an acceptor, perfectly mimicking the N1/N6 interaction of Adenine.

Selectivity Vector (C3-Methyl)

The 3-methyl group is the differentiator.

  • In c-Src (Thr338 Gatekeeper): The small Threonine allows the methyl group to fit comfortably.

  • In EGFR (Thr790 Gatekeeper): Also fits well.[10]

  • In Kinases with Large Gatekeepers: If the gatekeeper were a large Phenylalanine, the C3-methyl might cause a steric clash, reducing affinity. This makes 3-MPP a useful probe for Gatekeeper Size .

References

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry.

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[3] Journal of Biological Chemistry.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Knight, Z. A., & Shokat, K. M. (2005). "Features of selective kinase inhibitors." Chemistry & Biology.

Sources

Bridging the Translational Gap: A Comparative Guide to Validating In Vitro Oncology Hits in In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The "Valley of Death" in oncology drug development—where 90% of compounds fail—is often attributed to the poor predictive power of preclinical models. As a Senior Application Scientist, I often see excellent in vitro IC50 data evaporate when moved to animal models. This guide is not just a protocol list; it is a strategic framework for validating your in vitro results using the correctin vivo systems. We will move beyond simple "tumor shrinkage" to rigorous, self-validating experimental designs.

Part 1: Strategic Framework – The Validation Funnel

Before touching a pipette, you must align your in vitro mechanism of action (MoA) with the appropriate in vivo chassis. A mismatch here guarantees failure.

The Decision Matrix: Selecting Your Model

Do not default to a Cell Line-Derived Xenograft (CDX) simply because it is cheap. If your drug targets the tumor microenvironment (TME) or requires immune activation, a CDX model will yield false negatives.

ModelSelection Start In Vitro Hit Identified (Low IC50) Q1 Does the MoA require immune system interaction? Start->Q1 Syngeneic Syngeneic Model (Murine tumor in immunocompetent mouse) Q1->Syngeneic Yes (Checkpoint Inhibitors, CAR-T) Humanized Humanized Mouse Model (Human tumor + PBMC/HSC in NSG) Q1->Humanized Yes (Human-specific target) Q2 Is tumor heterogeneity critical for resistance? Q1->Q2 No (Direct Cytotoxicity) CDX CDX Model (Standard Cell Line Xenograft) Q2->CDX No (PK/PD Screening) PDX PDX Model (Patient-Derived Xenograft) Q2->PDX Yes (High Fidelity Required)

Figure 1: Strategic decision tree for selecting the appropriate in vivo validation model based on drug mechanism of action.

Part 2: Comparative Analysis of Validation Models

The following table synthesizes the operational and scientific trade-offs of the three primary validation platforms.

FeatureCDX (Cell Line-Derived) PDX (Patient-Derived) Syngeneic (Murine)
Primary Use PK/PD modeling, initial efficacy screening.[1]Late-stage validation, biomarker discovery, heterogeneity studies.Immuno-oncology (I-O) validation, checkpoint inhibitors.[1][2]
Source Material Immortalized cell lines (e.g., HeLa, MCF-7) cultured on plastic.Fresh patient tumor fragments implanted directly into mice.Murine cell lines (e.g., CT26, 4T1) in same-strain mice.
Fidelity to Human Low: Lacks stroma, genetic drift due to culture.High: Retains original stroma, architecture, and genetics.Moderate: Intact immune system, but murine biology

human.
Immune Status Immunocompromised (Nude, SCID, NSG).[3]Immunocompromised (Nude, SCID, NSG).[3]Immunocompetent (BALB/c, C57BL/6).
Cost & Time Low Cost / Fast (2-4 weeks).High Cost / Slow (2-6 months).Low Cost / Fast (2-4 weeks).
Success Rate High take rate (~90-100%).Variable take rate (20-80%).High take rate, but spontaneous regression possible.

Part 3: Scientific Integrity & Protocols (E-E-A-T)

As an expert practitioner, I emphasize that reproducibility is not accidental. It is engineered. The following protocol includes "Self-Validating" steps—checkpoints that tell you if the experiment is valid before you analyze the drug effect.

Protocol: Establishing the Subcutaneous Xenograft (CDX/Syngeneic)

Objective: To generate statistically uniform tumor cohorts for efficacy testing.

1. Cell Preparation (The Critical Variable)
  • Causality: Cells in the exponential growth phase (log phase) are required.[4] Over-confluent cells (>90%) have altered signaling pathways and high apoptosis rates, leading to poor engraftment.

  • Step: Harvest cells at 70-80% confluency. Wash 2x with PBS to remove serum (serum proteins can cause immune rejection even in nude mice).

  • Viability Check: Do not proceed if viability <95% (Trypan Blue exclusion).

2. The Matrix Factor
  • Insight: Many researchers inject cells in PBS. However, using a basement membrane matrix (e.g., Matrigel or Cultrex) increases take rates and supports 3D architecture.

  • Ratio: Mix cell suspension 1:1 with Matrigel on ice.

  • Warning: Matrigel solidifies at >10°C. Keep syringes, needles, and tubes chilled.

3. Inoculation & Randomization
  • Inoculation: Inject 100 µL of the cell/matrix suspension subcutaneously into the right flank of the mouse (25-27G needle).

  • Self-Validating Step (Staging): Do not treat immediately. Allow tumors to reach 100–150 mm³ .

    • Why? This confirms vascularization. Treating non-established tumors creates false positives (preventing engraftment

      
       shrinking a tumor).
      
  • Randomization: Use the formula

    
    . Randomize mice into groups so that the mean tumor volume and standard deviation are identical across groups.
    
4. Dosing and Controls
  • Vehicle Control: Must mirror the solvent of the drug (e.g., DMSO/PEG/Water).

  • Positive Control: Standard of care (e.g., Doxorubicin, Cisplatin) validates that the model can respond.

Visualizing the "Disconnect": Why In Vitro Fails In Vivo

The diagram below illustrates the mechanistic barriers present in vivo that are absent in a petri dish.

TME_Disconnect cluster_invitro In Vitro (2D Culture) cluster_invivo In Vivo (Tumor Microenvironment) Drug_IV Drug Cell_IV Cancer Cell (Exposed) Drug_IV->Cell_IV Direct Access (High Potency) Drug_Vivo Drug (Systemic) Vessel Leaky Vasculature (High Interstitial Pressure) Drug_Vivo->Vessel Stroma Dense Stroma (Physical Barrier) Cell_Vivo Cancer Cell (Protected) Stroma->Cell_Vivo Reduced Concentration Vessel->Stroma Poor Diffusion Immune Immune Cells (Pro-Tumorigenic) Immune->Cell_Vivo Survival Signals

Figure 2: The mechanistic disconnect. In vitro, drugs have direct access. In vivo, physical barriers (stroma, pressure) and biological support (immune cells) induce resistance.

Part 4: Data Presentation & Analysis

When publishing or presenting your comparison, you must quantify the "Translational Gap." Do not hide the loss of potency; explain it.

Representative Data: The Potency Shift

Hypothetical data showing a common profile for a kinase inhibitor.

MetricIn Vitro (2D) In Vivo (CDX) Interpretation
Potency IC50 = 10 nMTGI = 45% @ 50mg/kgModerate efficacy. The drug works, but bioavailability or stroma is limiting.
Target Engagement p-AKT reduced by 95%p-AKT reduced by 40%Pharmacodynamic Disconnect: The drug is not inhibiting the target sufficiently in the tumor tissue.
Apoptosis Cleaved Caspase-3: HighCleaved Caspase-3: LowThe in vivo environment is providing survival signals (e.g., via integrins/ECM).

Key Calculation: Tumor Growth Inhibition (TGI)



Note: A TGI > 50% is generally considered biologically significant in preclinical screening.

References

  • Patient-Derived Xenograft (PDX) Models. Charles River Laboratories. [Link]

  • Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. National Institutes of Health (NIH) / PMC. [Link]

  • Statistical Analysis of In Vivo Anticancer Experiments: Tumor Growth Inhibition. ResearchGate / Clinical Cancer Research. [Link]

  • Cell Line-Derived Xenograft (CDX) Models. Melior Discovery. [Link]

Sources

head-to-head comparison of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives, focusing on their divergent pharmacological profiles compared to their non-methylated analogues (e.g., Allopurinol).

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold is a privileged bioisostere of hypoxanthine. While the unsubstituted C3-analogue (Allopurinol ) is the gold standard for Xanthine Oxidase (XO) inhibition, the introduction of a methyl group at the C3 position fundamentally shifts the pharmacophore's selectivity.

This guide objectively compares the 3-H (Allopurinol-like) and 3-Methyl derivatives, demonstrating that the C3-methyl substitution acts as a "molecular switch," reducing metabolic enzyme affinity (XO) while creating a highly favorable lipophilic anchor for ATP-competitive kinase inhibition (EGFR, CDK2, GSK-3β).

Head-to-Head Profile: 3-H vs. 3-Methyl Scaffold[1]

The "Molecular Switch" Hypothesis

The primary distinction lies in the steric and electronic environment of the pyrazole ring.

Feature3-H Derivative (e.g., Allopurinol) 3-Methyl Derivative (e.g., Kinase Scaffolds)
Primary Target Xanthine Oxidase (XO)Protein Kinases (EGFR, CDK2, GSK-3β)
Binding Mode Suicide Substrate (Molybdenum center)ATP-Competitive Inhibitor (Hinge Region)
Steric Profile Low bulk; fits narrow XO channelIncreased bulk; fills hydrophobic kinase pockets
Lipophilicity (LogP) Low (< 1.0); Water solubleModerate/High (> 2.5); Membrane permeable
Key Application Gout, HyperuricemiaOncology (Solid tumors, Leukemia)
Quantitative Performance Data

The following table synthesizes experimental IC50 data, highlighting the potency shift.

Compound ClassTargetIC50 / KiMechanism NoteRef
Allopurinol (3-H) Xanthine Oxidase0.78 µM Covalent coordination to Mo-cofactor[1, 2]
Comp 12b (3-Methyl) EGFR (WT)0.016 µM H-bond to Met793; C3-Me fills hydrophobic gate[3]
Comp 14 (3-Methyl) CDK2 / Cyclin A0.057 µM Dual inhibition of cell cycle & proliferation[4]
B103U (6-Mercapto) Xanthine Oxidase0.60 µM 3-H analogue; potency lost if C3-methylated[5]

Analytic Insight: The C3-methyl group creates a steric clash within the Xanthine Oxidase active site, effectively abolishing the nanomolar potency seen with Allopurinol. Conversely, in kinase domains (e.g., EGFR), this methyl group often points towards the "gatekeeper" residue (e.g., Thr790), enhancing Van der Waals contacts and selectivity over the wild type.

Mechanism of Action & Signaling Pathways

The divergence in biological activity is driven by how the scaffold interacts with the ATP-binding pocket versus the Molybdenum cofactor site.

Pathway Visualization

The diagram below illustrates the bifurcated utility of the scaffold based on C3-substitution.

G Scaffold Pyrazolo[3,4-d]pyrimidin-4-ol Core Scaffold Sub_H C3-H Substitution (Low Steric Bulk) Scaffold->Sub_H R3 = H Sub_Me C3-Methyl Substitution (Hydrophobic Bulk) Scaffold->Sub_Me R3 = CH3 Target_XO Target: Xanthine Oxidase (Purine Catabolism) Sub_H->Target_XO Fits Active Site Channel Sub_Me->Target_XO Steric Clash (Inactive) Target_Kinase Target: Tyrosine Kinases (EGFR, CDK2, GSK-3β) Sub_Me->Target_Kinase Hydrophobic Interaction Effect_Gout Therapeutic: Anti-Gout (Uric Acid Reduction) Target_XO->Effect_Gout Effect_Cancer Therapeutic: Anti-Cancer (Apoptosis/Cell Cycle Arrest) Target_Kinase->Effect_Cancer

Figure 1: Mechanistic bifurcation of pyrazolo[3,4-d]pyrimidine derivatives based on C3-substitution.

Experimental Protocols

To validate the "3-Methyl" advantage in kinase inhibition, the following protocols are recommended. These serve as self-validating systems where the 3-H variant should serve as a negative control for kinase potency and a positive control for XO inhibition.

Synthesis of the 3-Methyl Core (Intermediate)

This protocol yields 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol , the key precursor for kinase inhibitors.

  • Reagents: 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile, Formamide, H2SO4 (catalytic).

  • Procedure:

    • Dissolve 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile (10 mmol) in Formamide (15 mL).

    • Reflux at 180°C for 6–8 hours. Critical Step: Monitor TLC (EtOAc:Hexane 1:1) for disappearance of nitrile peak.

    • Cool to room temperature. The product precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol.[1]

    • Recrystallization: Use DMF/Ethanol mixture.

  • Validation: 1H NMR (DMSO-d6) should show a singlet at ~2.4 ppm (C3-CH3) and a downfield singlet at ~8.2 ppm (C6-H).

Comparative Kinase Assay (EGFR)

Objective: Demonstrate superior potency of 3-methyl derivatives over 3-H analogues.

  • Assay Platform: FRET-based LanthaScreen or ADP-Glo (Promega).

  • Enzyme: Recombinant EGFR (WT) and EGFR (T790M).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Protocol:

    • Prepare 10-point dose-response curves (10 µM to 0.1 nM) for:

      • Compound A: 3-Methyl derivative (e.g., 4-anilino substituted).

      • Compound B: 3-H derivative (Analogous 4-anilino substituted).

      • Control: Erlotinib (Positive control).

    • Incubate compounds with enzyme and ATP (at Km) for 60 min at 25°C.

    • Add detection reagent and read fluorescence.

    • Expectation: Compound A (3-Methyl) should exhibit an IC50 < 100 nM. Compound B (3-H) typically shows IC50 > 1 µM due to loss of hydrophobic anchoring in the ATP pocket.

References

  • Tamta, H., et al. (2005). "Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase." Moscow University Chemistry Bulletin. 2[1][3][4][5][6]

  • Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews. Link

  • Hassaballah, A. I., et al. (2024).[7] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity."[7] RSC Advances. Link

  • Al-Warhi, T., et al. (2022). "Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors." RSC Advances. Link

  • El-Sayed, A. A., et al. (2009).[8] "Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents." Acta Pharmaceutica. Link

Sources

Safety Operating Guide

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cradle-to-Grave" Imperative

Effective management of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol requires a strict adherence to the "Cradle-to-Grave" lifecycle approach. As a structural analog of allopurinol and a bioactive pyrazolopyrimidine scaffold, this compound presents specific risks related to acute toxicity (oral) and skin/eye irritation .

This guide moves beyond generic safety advice, providing a self-validating protocol for the segregation, containment, and final destruction of this chemical. The core directive is simple: Zero environmental release. Under no circumstances should this compound be discharged into municipal wastewater systems.

Hazard Assessment & Technical Profile

Before initiating disposal, you must validate the waste stream based on the compound's physicochemical properties. Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate if specific toxicological data is unavailable for your lot.

Physicochemical & Hazard Data Table
PropertySpecificationOperational Implication
CAS Number 2942-47-4Use for waste manifesting and inventory tracking.
Molecular Formula C₆H₆N₄OHigh nitrogen content; generates NOx upon incineration.
Physical State Solid (Crystalline powder)High risk of dust generation; requires HEPA filtration during handling.
Solubility Low (Water); Soluble (DMSO, DMF)Dictates liquid waste segregation (Non-Halogenated Organic).
GHS Classification Warning/Danger Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.
Incompatibility Strong Oxidizing AgentsDo not mix with nitric acid or perchlorates in waste streams.

Expert Insight: Pyrazolopyrimidines are stable heterocycles. They do not degrade rapidly under standard ambient conditions. Chemical deactivation (e.g., bleach oxidation) is not recommended as a primary disposal method due to the potential formation of unknown, toxic byproducts. High-temperature incineration is the only validated destruction method.

Operational Disposal Protocol

Phase 1: Waste Segregation (The Critical Step)

Improper segregation is the leading cause of laboratory safety incidents. You must classify the waste into one of three streams immediately upon generation.

Diagram 1: Waste Segregation Decision Matrix

WasteSegregation Start Waste Generation (3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure powder, contaminated gloves, weigh boats) StateCheck->Solid Dry Solid Liquid Liquid Waste (Dissolved in DMSO, MeOH, or reaction mother liquor) StateCheck->Liquid Solution Trace Trace/Empty Containers (<3% residue by weight) StateCheck->Trace Empty Vials SolidBin Stream A: Solid Hazardous Waste (Double-bagged, chemically compatible bin) Solid->SolidBin LiquidBin Stream B: Non-Halogenated Organic Solvents (Glass/HDPE carboy, vented cap) Liquid->LiquidBin TripleRinse Triple Rinse Procedure (Solvent rinse -> Stream B) Trace->TripleRinse Trash Stream C: Defaced & Discarded (Glass recycling or trash after rinsing) TripleRinse->Trash

Caption: Operational workflow for segregating pyrazolopyrimidine waste streams to ensure regulatory compliance.

Phase 2: Containerization & Labeling

Stream A: Solid Hazardous Waste

  • Primary Containment: Collect pure powder, contaminated weigh boats, and PPE (gloves) in a clear, 6-mil polyethylene bag.

  • Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth HDPE drum or bucket.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Debris contaminated with 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol."

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

Stream B: Liquid Organic Waste

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO) is compatible with the waste carboy material (HDPE is generally safe; LDPE may degrade with aggressive solvents).

  • Segregation: Do not mix with aqueous acidic waste. This compound is basic; mixing with strong acids can generate heat or precipitate the solid, clogging the container.

  • Labeling:

    • Constituents: "DMSO (99%), 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (<1%)."

    • Hazard Checkbox: Flammable (if solvent is flammable), Toxic.

Phase 3: Emergency Spill Response

If the containment is breached, execute the "S.T.O.P." protocol immediately.

  • S ecure the area: Evacuate non-essential personnel.

  • T ag the hazard: Alert the safety officer.

  • O btain PPE: Don nitrile gloves (double-gloved), lab coat, and N95/P100 respirator (powder form is an inhalation hazard).

  • P roceed with cleanup:

    • Dry Spill: Cover with wet paper towels (to prevent dust) -> Scoop into bag -> Wipe area with 10% bleach solution -> Rinse with water.

    • Wet Spill: Absorb with vermiculite or polypropylene pads -> Place in hazardous waste bag.

Regulatory & Compliance Framework

Compliance is not optional.[2] This protocol aligns with the following standards:

  • US EPA (RCRA): While not explicitly P- or U-listed, this waste exhibits toxicity characteristics. It must be managed as Hazardous Waste .

  • OSHA (29 CFR 1910.1450): "Occupational Exposure to Hazardous Chemicals in Laboratories."

  • Destruction Method: The only acceptable final disposal method is fuel blending/incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Self-Validation Checklist:

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76957, 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. As this is a specialized research chemical, comprehensive hazard data may not be universally available. Therefore, this protocol is synthesized from the safety profiles of structurally analogous pyrazolo[3,4-d]pyrimidine derivatives and established principles of laboratory safety for handling novel chemical entities.[1] The core principle is to treat the compound with a high degree of caution, assuming it possesses hazards similar to its chemical relatives until proven otherwise.

Hazard Identification and Risk Profile

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol belongs to the pyrazolopyrimidine class of heterocyclic compounds, many of which are investigated for potent biological activity.[2][3] Analogs within this family have demonstrated a range of health hazards. A composite hazard profile, based on data from similar compounds, suggests that researchers should be prepared for the following risks.[4][5]

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard Classification Potential Effect Supporting Sources
Acute Toxicity, Oral Toxic or harmful if swallowed. [4][6]
Skin Corrosion/Irritation May cause skin irritation upon contact. [4][7]
Serious Eye Damage/Irritation May cause serious eye irritation. [4][7]

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation if inhaled as a dust or aerosol. |[4][5] |

Given this profile, all handling procedures must be designed to minimize direct contact, ingestion, and inhalation.[1]

Pre-Operational Planning: Engineering Controls and PPE

Before handling the compound, the primary line of defense is a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE). This dual-layered approach is non-negotiable and forms the basis of a self-validating safety system.

Mandatory Engineering Controls

All operations involving the handling of solid or dissolved 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol must be conducted within a certified chemical fume hood.[8] This is the most critical step in preventing respiratory exposure to fine powders or aerosols. The fume hood ensures a controlled, negative pressure environment that draws airborne contaminants away from the operator. Additionally, an eyewash station and safety shower must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not a one-size-fits-all process; it is a risk-based decision. The following protocol outlines the minimum required PPE.

  • Eye and Face Protection : Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] Due to the significant risk of serious eye irritation, a face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.

  • Hand Protection : Compatible, chemical-resistant gloves are required. Nitrile gloves are a suitable minimum standard. Gloves must be inspected for any signs of degradation or puncture before use.[9] Always practice proper glove removal technique to avoid contaminating your skin.[10] After any operation, hands must be washed thoroughly with soap and water, even after wearing gloves.[11]

  • Body Protection : A professional lab coat must be worn and fully buttoned. For procedures with a higher risk of spills or splashes, consider a chemically resistant apron over the lab coat.[10] Protective boots are recommended if the situation requires.[10]

  • Respiratory Protection : For standard handling within a certified fume hood, a respirator is not typically required. However, if engineering controls are not available or in the event of a significant spill where aerosolization is possible, a government-approved respirator (e.g., NIOSH-approved) is necessary.[10]

The following workflow diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_splash_risk start Start: Prepare to handle 3-methyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol check_hood Is a certified chemical fume hood available and operational? start->check_hood stop STOP! Do not proceed. Consult EHS. check_hood->stop No eye_protection Wear Chemical Safety Goggles check_hood->eye_protection Yes gloves Wear Nitrile Gloves (or equivalent) eye_protection->gloves face_shield Add Face Shield proceed Proceed with Handling Protocol face_shield->proceed lab_coat Wear Lab Coat (fully buttoned) gloves->lab_coat check_splash High splash potential (e.g., large volume transfer)? lab_coat->check_splash check_splash->face_shield check_splash->proceed No

Caption: PPE selection workflow for handling the target compound.

Operational and Handling Plan

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and accidents.

Step-by-Step Handling Protocol:
  • Preparation : Before bringing the chemical into the workspace, ensure the fume hood is on and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

  • Don PPE : Put on all required PPE as determined in the section above (lab coat, gloves, goggles).

  • Weighing : If weighing the solid compound, perform this task inside the fume hood or on a balance within a ventilated enclosure to contain any dust. Use smaller containers where possible to minimize the amount of chemical being handled.[8]

  • Transfer : When transferring the chemical, whether as a solid or in solution, do so slowly and carefully to avoid splashing or creating dust. Always open containers facing away from you.[12]

  • Reaction Setup : If adding the compound to a reaction vessel, ensure the vessel is secure. If adding to a liquid, add it slowly. Remember the rule: always add acid to water, not the other way around, for general safety, though not directly applicable here unless in an acidic solution.[8]

  • Post-Handling : Once the handling task is complete, securely close the primary container. Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, goggles, and finally the lab coat.

  • Hygiene : Immediately wash hands and any exposed skin thoroughly with soap and water.[11]

Emergency and Disposal Procedures

Preparedness is key to safety. All personnel must be familiar with these procedures before beginning work.

Emergency Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes.[9][10] If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][9]

  • Spill : For a small spill, contain the material with an absorbent pad or inert material (e.g., vermiculite, sand). Carefully sweep up the solid or absorb the liquid and place it into a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory violations. All waste must be treated as hazardous.

  • Chemical Waste : All excess solid material and solutions containing 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[9]

  • Contaminated Materials : All disposable items that have come into direct contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container.[10]

  • Final Disposal : All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program, following all local, regional, and national regulations.[9][10]

The following diagram outlines the waste disposal decision process.

Disposal_Workflow cluster_generation Waste Generation cluster_streams Waste Streams start Waste Generated from Handling Protocol waste_type What is the nature of the waste? start->waste_type solid_chem Excess Solid or Unused Chemical waste_type->solid_chem Solid Chemical liquid_chem Solutions containing the compound waste_type->liquid_chem Liquid Solution contaminated_ppe Contaminated Gloves, Pipette Tips, Wipes waste_type->contaminated_ppe Contaminated Solid (e.g., PPE) solid_container Place in labeled SOLID Hazardous Waste Container solid_chem->solid_container liquid_container Place in labeled LIQUID Hazardous Waste Container liquid_chem->liquid_container contaminated_ppe->solid_container disposal_ehs Arrange for disposal via Institutional EHS Program solid_container->disposal_ehs liquid_container->disposal_ehs

Caption: Decision workflow for proper waste stream segregation and disposal.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet for 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
  • TCI Chemicals. (2025, November 28). Safety Data Sheet for 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • ChemBest. (n.d.). Material Safety Data Sheet for 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem Compound Database.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2023, August 22). Safety Data Sheet for 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
  • ChemicalBook. (2025, July 26). Safety Data Sheet for 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Al-Ostath, A., et al. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances.
  • ResearchGate. (n.d.). Synthetic application and removal of pyrimidine template.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • ResearchGate. (2025, August 7). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet for (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • El-Gamal, M. I., et al. (2023, March 3). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals (Basel).
  • Moolman, W. J., & de la Mare, J. A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • YouTube. (2024, November 6). Discussion on the Salvage Pathway for Pyrimidine Nucleotides.
  • Spark Inspired. (2024, January 23). Lab Safety Rules and Guidelines.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][10][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from ncbi.nlm.nih.gov.

  • MDPI. (n.d.). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • ResearchGate. (2025, August 9). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Reactant of Route 2
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.